molecular formula C37H39N3O8S2 B561695 Texas Red-methacrylate CAS No. 386229-75-0

Texas Red-methacrylate

Cat. No.: B561695
CAS No.: 386229-75-0
M. Wt: 717.852
InChI Key: GGIHEKLPCWRVCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Texas Red-methacrylate, also known as this compound, is a useful research compound. Its molecular formula is C37H39N3O8S2 and its molecular weight is 717.852. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[2-(2-methylprop-2-enoyloxy)ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H39N3O8S2/c1-22(2)37(41)47-18-13-38-49(42,43)25-11-12-26(31(21-25)50(44,45)46)32-29-19-23-7-3-14-39-16-5-9-27(33(23)39)35(29)48-36-28-10-6-17-40-15-4-8-24(34(28)40)20-30(32)36/h11-12,19-21,38H,1,3-10,13-18H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIHEKLPCWRVCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCNS(=O)(=O)C1=CC(=C(C=C1)C2=C3C=C4CCC[N+]5=C4C(=C3OC6=C2C=C7CCCN8C7=C6CCC8)CCC5)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H39N3O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858445
Record name 5-({2-[(2-Methylacryloyl)oxy]ethyl}sulfamoyl)-2-(2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-pyrido[3,2,1-ij]pyrido[1'',2'',3'':1',8']quinolino[6',5':5,6]pyrano[2,3-f]quinolin-4-ium-9-yl)benzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

717.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

386229-75-0
Record name 5-({2-[(2-Methylacryloyl)oxy]ethyl}sulfamoyl)-2-(2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-pyrido[3,2,1-ij]pyrido[1'',2'',3'':1',8']quinolino[6',5':5,6]pyrano[2,3-f]quinolin-4-ium-9-yl)benzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Quantum Yield and Molar Extinction Coefficient of Texas Red-Methacrylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the key photophysical properties of Texas Red-methacrylate, a fluorescent monomer crucial for the development of advanced biomaterials and molecular probes. Intended for researchers, scientists, and professionals in drug development, this document will delve into the theoretical underpinnings and practical methodologies for determining its fluorescence quantum yield (Φ) and molar extinction coefficient (ε).

Introduction: The Significance of this compound in Scientific Research

Texas Red, a derivative of sulforhodamine 101, is a bright, red-emitting fluorophore widely utilized in various biological applications, including fluorescence microscopy, flow cytometry, and immunofluorescence assays. Its derivatization into this compound introduces a polymerizable functional group, enabling its incorporation into polymer chains. This covalent integration offers enhanced stability and tailored functionality for applications such as fluorescent hydrogels, nanoparticles for drug delivery, and sensors.

Understanding the quantum yield and molar extinction coefficient of this compound is paramount for its effective application. The quantum yield (Φ) quantifies the efficiency of the fluorescence process, representing the ratio of emitted photons to absorbed photons.[1] A high quantum yield is desirable for sensitive detection. The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength.[2] A high extinction coefficient allows for strong signal generation even at low concentrations.

While extensive data exists for the parent compound, Texas Red, specific photophysical parameters for this compound are not extensively reported in the literature. This guide will, therefore, provide the established values for Texas Red as a foundational reference and discuss the anticipated influence of the methacrylate moiety. Crucially, we will equip you with the detailed experimental protocols to precisely determine these parameters for this compound in your own laboratory setting.

Photophysical Properties of the Texas Red Chromophore

The core of this compound is the Texas Red fluorophore. Its photophysical properties provide a strong baseline for understanding the performance of the methacrylate derivative.

PropertyValueSolvent/ConditionsSource(s)
Excitation Maximum (λex) ~596 nmVaries slightly with solvent[3]
Emission Maximum (λem) ~615 nmVaries slightly with solvent[3]
Molar Extinction Coefficient (ε) ~85,000 M⁻¹cm⁻¹At ~596 nm[4]
Fluorescence Quantum Yield (Φ) 0.93PBS[5]
0.97Ethanol[5]

Note: The quantum yield of Texas Red is notably high, indicating its efficiency in converting absorbed light into fluorescence.[5]

The Influence of the Methacrylate Group and Polymerization

The introduction of a methacrylate group to the Texas Red core can potentially influence its photophysical properties. While specific data for the monomer is scarce, we can infer potential effects based on established principles of fluorophore chemistry and polymer science.

  • Electronic Effects: The methacrylate group is not expected to significantly alter the core electronic structure of the xanthene ring system responsible for the fluorescence of Texas Red. Therefore, major shifts in the excitation and emission maxima are unlikely.

  • Environmental Sensitivity: The local microenvironment around the fluorophore can impact its quantum yield. The methacrylate group itself may introduce minor changes in polarity and steric hindrance.

  • Polymerization Effects: Upon polymerization, the local environment of the Texas Red moiety becomes significantly more constrained. This can have several consequences:

    • Rigidification: Incorporation into a polymer backbone can restrict non-radiative decay pathways, potentially leading to an increase in quantum yield.

    • Aggregation-Caused Quenching (ACQ): At high concentrations within a polymer, fluorophores can interact with each other, leading to self-quenching and a decrease in quantum yield. The design of the polymer (e.g., copolymerization with inert monomers) can mitigate this effect.

    • Solvent Accessibility: The polymer matrix can shield the fluorophore from solvent effects, leading to more stable fluorescence across different environments.

Given these considerations, it is crucial for researchers to experimentally determine the quantum yield and extinction coefficient of this compound, both as a monomer and within a polymer system, to accurately characterize their materials.

Experimental Determination of Quantum Yield and Molar Extinction Coefficient

This section provides detailed, field-proven protocols for the accurate measurement of the fluorescence quantum yield and molar extinction coefficient of this compound.

Determination of the Molar Extinction Coefficient (ε)

The molar extinction coefficient is determined by applying the Beer-Lambert law, which states a linear relationship between absorbance and concentration of an absorbing species.[2]

  • Preparation of a Stock Solution:

    • Accurately weigh a small amount of this compound (e.g., 1-2 mg) using an analytical balance.

    • Dissolve the compound in a known volume of a suitable solvent (e.g., ethanol or PBS) in a volumetric flask to create a concentrated stock solution. Ensure complete dissolution.

  • Preparation of a Dilution Series:

    • Perform a series of precise serial dilutions of the stock solution to obtain a range of concentrations that will yield absorbances between 0.1 and 1.0. This range ensures linearity and accuracy.

  • Spectrophotometric Measurement:

    • Using a calibrated UV-Vis spectrophotometer, measure the absorbance of the solvent blank at the absorption maximum of Texas Red (~596 nm).

    • Measure the absorbance of each dilution at the same wavelength.

  • Data Analysis:

    • Plot the measured absorbance (A) as a function of the known concentration (c) in mol/L.

    • Perform a linear regression on the data points. The slope of the resulting line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹, assuming a path length (l) of 1 cm.

    Beer-Lambert Law: A = εcl


}

Workflow for Molar Extinction Coefficient Determination.

Determination of the Fluorescence Quantum Yield (Φ)

The relative method is a widely used and reliable approach for determining the fluorescence quantum yield.[1] It involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

  • Selection of a Quantum Yield Standard:

    • Choose a standard with absorption and emission spectra that are similar to this compound. Rhodamine 101 in ethanol (Φ = 1.0) or Cresyl Violet in methanol (Φ = 0.54) are suitable choices.

  • Preparation of Sample and Standard Solutions:

    • Prepare a series of dilute solutions of both the this compound sample and the quantum yield standard in the same solvent.

    • The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measurement of Absorbance and Fluorescence Spectra:

    • For each solution, measure the absorbance at the chosen excitation wavelength using a UV-Vis spectrophotometer.

    • Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, ensuring the excitation wavelength is the same for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard * (m_sample / m_standard) * (n_sample² / n_standard²)

    Where:

    • Φ is the quantum yield

    • m is the slope of the plot of integrated fluorescence intensity vs. absorbance

    • n is the refractive index of the solvent


}

Workflow for Relative Quantum Yield Determination.

Factors Influencing Quantum Yield and Extinction Coefficient

Several environmental factors can affect the photophysical properties of this compound. It is crucial to control these variables during measurement and to consider their impact in experimental applications.

  • Solvent Polarity: The polarity of the solvent can influence the energy levels of the excited state, potentially causing shifts in the emission spectrum and changes in the quantum yield.[6] Generally, more polar solvents can lead to a red-shift in the emission of rhodamine dyes.

  • pH: The fluorescence of many dyes is pH-dependent. While Texas Red is relatively stable across a range of pH values, extreme pH conditions can alter its chemical structure and, consequently, its fluorescence properties.[7][8]

  • Temperature: Increasing temperature generally leads to a decrease in fluorescence quantum yield due to an increase in non-radiative decay processes.

  • Presence of Quenchers: Certain molecules, such as dissolved oxygen and heavy atoms, can quench fluorescence, leading to a significant reduction in quantum yield.

Conclusion and Future Perspectives

This compound stands as a valuable tool for the creation of advanced fluorescent materials. While its core photophysical properties are largely dictated by the Texas Red chromophore, the introduction of the methacrylate group and subsequent polymerization can introduce subtle yet significant changes. This guide provides a robust framework for understanding and, critically, for experimentally verifying the quantum yield and molar extinction coefficient of this important compound. By following the detailed protocols outlined herein, researchers can ensure the accurate characterization of their this compound-based systems, leading to more reliable and reproducible scientific outcomes. The continued investigation into the photophysics of such functionalized fluorophores will undoubtedly pave the way for novel innovations in diagnostics, therapeutics, and materials science.

References

  • Titus, J. A., Haugland, R., Sharrow, S. O., & Segal, D. M. (1982). Texas Red, a hydrophilic, red-emitting fluorophore for use with fluorescein in dual parameter flow microfluorometric and fluorescence microscopic studies. Journal of Immunological Methods, 50(2), 193–204. [Link]

  • Resch-Genger, U., Rurack, K., & Knut, R. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 15(8), 2633–2661. [Link]

  • FluoroFinder. (n.d.). Texas Red Dye Profile. Retrieved January 15, 2026, from [Link]

  • Wikipedia. (2023, November 28). Texas Red. In Wikipedia. [Link]

  • Wikipedia contributors. (2023, November 28). Texas Red. In Wikipedia, The Free Encyclopedia. Retrieved 14:30, January 15, 2026, from [Link]

  • LifeTein. (2024, June 19). Fluorescent Labelling with Texas Red. [Link]

  • Labinsights. (2024, August 29). Characteristics and Applications of Texas Red Fluorescent Dyes. [Link]

  • MtoZ Biolabs. (n.d.). How to Determine the Extinction Coefficient. Retrieved January 15, 2026, from [Link]

  • UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. Retrieved January 15, 2026, from [Link]

  • ACS Publications. (2013, February 4). Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. Analytical Chemistry. [Link]

  • Alphalyse. (2016, November 15). Protein Molar Extinction Coefficient calculation in 3 small steps. [Link]

  • ResearchGate. (2015, April 22). How can I calculate concentrations and molar extinction coefficient of unknown proteins other than bradford?[Link]

  • Labinsights. (2024, August 29). Characteristics and Applications of Texas Red Fluorescent Dyes. [Link]

  • Roy, D., et al. (2015). Solvent effect on two-photon absorption and fluorescence of rhodamine dyes. Journal of Optics, 17(2), 025502. [Link]

  • ResearchGate. (n.d.). pH effects on fluorescence intensity of pHrodo Red. Retrieved January 15, 2026, from [Link]

  • Quora. (2018, March 24). What is the effect of the pH on the fluorescence?[Link]

Sources

Methodological & Application

Mastering Immunofluorescence: A Detailed Guide to Using Texas Red for Cellular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the application of Texas Red and its derivatives in immunofluorescence microscopy. We will delve into the core principles, provide detailed protocols, and offer expert insights to ensure the generation of high-quality, reproducible data.

Introduction: The Power of Red in Cellular Visualization

Immunofluorescence (IF) is a cornerstone technique in cell biology, allowing for the specific visualization of proteins and other antigens within their subcellular context. The choice of fluorophore is critical to the success of any IF experiment. Texas Red, a bright, red-emitting fluorophore, has long been a workhorse in the field due to its excellent spectral properties and robust performance.[1][2][3]

Texas Red, chemically known as sulforhodamine 101 acid chloride, offers several advantages for immunofluorescence microscopy:

  • Bright Signal: It exhibits a high quantum yield, resulting in a strong fluorescent signal that is particularly useful for detecting low-abundance targets.[1][3]

  • Photostability: Texas Red demonstrates good resistance to photobleaching, allowing for longer exposure times and repeated imaging without significant signal loss.[1][2]

  • Red Emission: Its emission maximum in the red region of the spectrum (~615 nm) minimizes interference from cellular autofluorescence, which is more prevalent in the green and blue channels.[4]

  • Compatibility with Multiplexing: The distinct spectral properties of Texas Red make it an excellent partner for multicolor imaging experiments when combined with fluorophores like FITC (green) or DAPI (blue).[1]

This guide will focus on the most common and effective application of Texas Red for immunofluorescence: the conjugation of its sulfonyl chloride derivative to primary or secondary antibodies.

Understanding the Chemistry: How Texas Red Labels Antibodies

The most prevalent form of Texas Red used for antibody conjugation is sulforhodamine 101 acid chloride.[3] The key to its functionality lies in the highly reactive sulfonyl chloride (-SO₂Cl) group. This group readily reacts with primary amine groups (-NH₂) found on lysine residues and the N-terminus of proteins, such as antibodies, to form a stable sulfonamide bond.[3]

This covalent conjugation is a robust and reliable method for labeling antibodies. A significant advantage of using the sulfonyl chloride derivative is that any unreacted dye readily hydrolyzes in aqueous solutions to the highly water-soluble sulforhodamine 101, which can be easily washed away during the purification process. This minimizes non-specific background signal.

Clarification on "Texas Red-methacrylate": While a compound named "this compound" is commercially available, its primary application lies in the field of polymer chemistry, where it can be incorporated into polymer chains to create fluorescent materials. For the direct labeling of antibodies for immunofluorescence, the sulfonyl chloride derivative of Texas Red is the standard and recommended reactive form. The term "methacrylate" in the context of immunofluorescence more commonly refers to methacrylate-based resins used for embedding tissues prior to sectioning and staining, a technique that offers excellent morphological preservation.

Key Spectral Properties of Texas Red

To achieve optimal results, it is crucial to use the appropriate microscope settings for excitation and emission.

PropertyWavelength (nm)Source(s)
Excitation Maximum ~596 nm[3][4]
Emission Maximum ~615 nm[4]

These spectral characteristics make Texas Red compatible with common laser lines, such as the 561 nm or 594 nm lasers found on many confocal and widefield fluorescence microscopes.[1][3]

Experimental Protocol: Immunofluorescence Staining with a Texas Red-Conjugated Antibody

This protocol provides a step-by-step guide for performing immunofluorescence staining on cultured cells using a Texas Red-conjugated secondary antibody.

Workflow Overview

IF_Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_final Final Steps start Cell Seeding fix Fixation start->fix perm Permeabilization fix->perm block Blocking perm->block primary_ab Primary Antibody Incubation block->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Texas Red Secondary Ab Incubation wash1->secondary_ab wash2 Wash secondary_ab->wash2 mount Mounting wash2->mount image Imaging mount->image

Caption: Immunofluorescence workflow using a Texas Red-conjugated secondary antibody.

Materials and Reagents
  • Cells cultured on glass coverslips

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1-5% Bovine Serum Albumin or normal serum from the secondary antibody host species in PBS)

  • Primary Antibody (specific to the target antigen)

  • Texas Red-conjugated Secondary Antibody (specific to the host species of the primary antibody)

  • Nuclear Counterstain (e.g., DAPI)

  • Antifade Mounting Medium

  • Glass microscope slides

Step-by-Step Methodology
  • Cell Culture and Preparation:

    • Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.

    • Carefully aspirate the culture medium.

  • Fixation:

    • Gently wash the cells twice with PBS.

    • Add the fixation solution and incubate for 10-20 minutes at room temperature. The goal of fixation is to preserve cellular structure.

    • Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • If the target antigen is intracellular, add the permeabilization buffer and incubate for 5-10 minutes at room temperature. This step allows antibodies to access intracellular epitopes.

    • Aspirate the permeabilization buffer and wash three times with PBS for 5 minutes each.

  • Blocking:

    • Add blocking buffer to the coverslips and incubate for at least 1 hour at room temperature or overnight at 4°C in a humidified chamber. Blocking is crucial to prevent non-specific binding of antibodies.

    • Aspirate the blocking buffer. Do not wash.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in blocking buffer.

    • Apply the diluted primary antibody to the coverslips and incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing:

    • Aspirate the primary antibody solution.

    • Wash the coverslips three times with PBS for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the Texas Red-conjugated secondary antibody to its optimal concentration in blocking buffer. Protect from light from this point forward.

    • Apply the diluted secondary antibody to the coverslips and incubate for 1 hour at room temperature in a dark, humidified chamber.

  • Final Washes and Counterstaining:

    • Aspirate the secondary antibody solution.

    • Wash the coverslips three times with PBS for 5 minutes each in the dark.

    • If a nuclear counterstain is desired, incubate with a dilute solution of DAPI in PBS for 5 minutes.

    • Wash once with PBS.

  • Mounting:

    • Carefully remove the coverslip from the washing solution and wick away excess liquid from the edge using a kimwipe.

    • Place a small drop of antifade mounting medium onto a clean microscope slide.

    • Gently lower the coverslip, cell-side down, onto the drop of mounting medium, avoiding air bubbles.

    • Seal the edges of the coverslip with clear nail polish if desired for long-term storage.

  • Imaging:

    • Allow the mounting medium to cure according to the manufacturer's instructions.

    • Image the specimen using a fluorescence microscope equipped with appropriate filters for Texas Red (Excitation: ~596 nm, Emission: ~615 nm) and any other fluorophores used.

Protocol: Conjugating Texas Red to a Primary Antibody

For researchers wishing to create their own Texas Red-conjugated primary antibodies, the following protocol outlines the general procedure.

Conjugation Reaction

Conjugation_Reaction Antibody Antibody-NH₂ Conjugate Antibody-NH-SO₂-Texas Red Antibody->Conjugate  + TexasRed Texas Red-SO₂Cl TexasRed->Conjugate HCl + HCl Conjugate->HCl

Caption: Covalent bond formation between an antibody and Texas Red sulfonyl chloride.

Materials and Reagents
  • Primary Antibody (carrier-free, in an amine-free buffer like PBS)

  • Texas Red, sulfonyl chloride

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)

  • Purification column (e.g., Sephadex G-25)

Step-by-Step Methodology
  • Prepare the Antibody:

    • Ensure the antibody is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine will interfere with the reaction.

  • Prepare the Texas Red Solution:

    • Immediately before use, dissolve the Texas Red sulfonyl chloride in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.5-9.0 using the reaction buffer.

    • Slowly add a calculated molar excess of the Texas Red solution to the antibody solution while gently stirring. The optimal molar ratio of dye to antibody should be determined empirically but often ranges from 10:1 to 20:1.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).

    • The first colored fraction to elute will be the Texas Red-conjugated antibody.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~596 nm (for Texas Red).

    • Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA and storing at -20°C.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Weak or No Signal - Low primary antibody concentration- Incompatible primary and secondary antibodies- Photobleaching- Incorrect filter sets- Increase primary antibody concentration or incubation time- Ensure the secondary antibody is raised against the host species of the primary- Use an antifade mounting medium and minimize light exposure- Verify that the microscope filters match the excitation and emission spectra of Texas Red
High Background - Insufficient blocking- Primary or secondary antibody concentration too high- Inadequate washing- Increase blocking time or try a different blocking agent- Titrate antibodies to determine the optimal concentration- Increase the number and duration of wash steps
Non-specific Staining - Cross-reactivity of the primary or secondary antibody- Fixation artifacts- Run appropriate controls (e.g., secondary antibody only)- Optimize fixation conditions (time, temperature, fixative)

Conclusion

Texas Red remains a valuable and reliable fluorophore for immunofluorescence microscopy. Its bright red emission, good photostability, and well-established conjugation chemistry make it an excellent choice for a wide range of applications, from single-protein localization to multi-color cellular imaging. By understanding the principles behind its use and following optimized protocols, researchers can confidently generate high-quality, publication-ready images that provide clear insights into cellular structure and function.

References

  • Wikipedia. Texas Red. [Link]

  • LifeTein. Fluorescent Labelling with Texas Red. [Link]

  • Labinsights. Characteristics and Applications of Texas Red Fluorescent Dyes. [Link]

  • FluoroFinder. Texas Red Dye Profile. [Link]

  • Grokipedia. Texas Red. [Link]

Sources

Application Notes & Protocols: Leveraging Texas Red-Methacrylate in Advanced Flow Cytometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Texas Red Fluorophore in Cellular Analysis

Texas Red, a sulforhodamine-based dye, is a cornerstone fluorophore for immunofluorescence and flow cytometry, prized for its bright red emission and good photostability.[1] Its emission in the longer wavelength spectrum (~615 nm) makes it an excellent choice for multicolor experiments, as it exhibits minimal spectral overlap with common green and blue fluorophores like FITC and DAPI.[2] This property is critical for reducing the complexity of compensation in multicolor flow cytometry panels.[2]

While traditionally conjugated to biomolecules via amine-reactive groups (like succinimidyl esters) or thiol-reactive groups, the introduction of a methacrylate moiety opens up novel applications, particularly in the realm of polymer chemistry and advanced cellular probes.[3][4][5] This guide provides a comprehensive overview of the Texas Red fluorophore and explores the specific, advanced applications enabled by its methacrylate derivative in flow cytometry. We will delve into the causality behind experimental choices, provide validated protocols, and outline the critical controls necessary for robust and reproducible data.

Spectral and Physicochemical Properties

Understanding the optical characteristics of a fluorophore is the first step in designing a successful flow cytometry experiment. Texas Red is optimally excited by yellow-green (561 nm) or orange (594 nm) lasers, which are common on modern cytometers.[6][7]

PropertyValueSignificance in Flow Cytometry
Excitation Maximum ~589-596 nm[3][6][7]Aligns well with 561 nm and 594 nm laser lines for efficient excitation.
Emission Maximum ~613-615 nm[3][6]Emits in the red spectrum, allowing for clear separation from green/yellow emitters.
Molar Extinction Coeff. ~85,000 M⁻¹cm⁻¹[3]High coefficient indicates efficient light absorption, contributing to a bright signal.
Quantum Yield ~0.93[6]High efficiency in converting absorbed photons into emitted fluorescence.
Common Laser Lines 561 nm (Yellow-Green), 594 nm (Orange He-Ne)[4][6]Readily available on most modern flow cytometers.
Key Advantages Bright signal, good photostability, low spectral overlap with green fluorophores.[2]Ideal for detecting both high- and low-abundance targets and simplifying multicolor panel design.
Common Alternatives Alexa Fluor™ 594, DyLight™ 594[1][6]Offer enhanced photostability and brightness for demanding applications.[6]

The Methacrylate Reactive Group: A Departure from Traditional Bioconjugation

The defining feature of Texas Red-methacrylate is its reactive group. Unlike NHS esters that target primary amines (e.g., lysine residues on antibodies) or maleimides that target free sulfhydryls (e.g., cysteine residues), the methacrylate group is primarily utilized in free-radical polymerization .[8][9] This chemical distinction dictates its application, shifting its use from direct antibody labeling to the synthesis of novel fluorescent materials.

The core causality: The carbon-carbon double bond in the methacrylate group can be readily initiated by UV light or a chemical initiator to form covalent polymer chains.[8] This process is fundamentally different from the nucleophilic substitution reactions used in standard bioconjugation.

G Figure 1. Comparison of Conjugation Chemistries cluster_0 Standard Bioconjugation (Amine-Reactive) cluster_1 Polymerization (Methacrylate) Antibody Antibody with Lysine (-NH2) ConjugatedAb Fluorescently Labeled Antibody (Stable Amide Bond) Antibody->ConjugatedAb Reacts with TexasRedNHS Texas Red-NHS Ester TexasRedNHS->ConjugatedAb Forms TR_MA This compound Polymer Fluorescent Polymer / Microparticle TR_MA->Polymer Co-polymerizes with Monomer Co-monomer (e.g., Styrene) Monomer->Polymer Forms Initiator Initiator (UV Light / Chemical) Initiator->Polymer Initiates

Caption: Comparison of amine-reactive conjugation vs. methacrylate polymerization.

Primary Application: Synthesis of Fluorescent Compensation Beads

The most direct and powerful application of this compound in flow cytometry is the creation of custom-labeled polymer microparticles, or "beads." These beads are indispensable tools for setting up multicolor experiments, particularly for calculating compensation.

The Causality: Compensation is a mathematical correction for spectral overlap, where the fluorescence from one dye "spills over" into another detector.[10][11] To calculate this spillover accurately, a bright, single-positive population is required for each fluorophore in the panel.[12][13] While antibody-stained cells can be used, compensation beads offer superior advantages:

  • Brightness: Beads can be made significantly brighter than stained cells, providing a strong signal for accurate compensation calculation, especially for dimly expressed markers.[11][12]

  • Consistency: They provide a stable, consistent signal, unlike cells which can have variable antigen expression.

  • Conservation of Samples: They save precious cell samples from being used for single-stain controls.[10]

By copolymerizing this compound with a monomer like styrene or methyl methacrylate via emulsion polymerization, it is possible to synthesize highly uniform, brightly fluorescent red beads tailored for flow cytometry.

Experimental Protocols

Protocol: Synthesis of Texas Red-Labeled Polystyrene Compensation Beads

This protocol describes a method for creating fluorescent microparticles using emulsion polymerization. Safety Precaution: This synthesis should be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Materials:

  • Styrene (monomer)

  • Sodium dodecyl sulfate (SDS) (surfactant)

  • Potassium persulfate (KPS) (initiator)

  • This compound

  • Deionized (DI) water

  • Nitrogen gas source

  • Three-neck round-bottom flask with condenser, mechanical stirrer, and nitrogen inlet

  • Heating mantle

  • Dialysis tubing (10-14 kDa MWCO)

  • Flow cytometer

Procedure:

  • Reactor Setup: Assemble the three-neck flask in the heating mantle. Equip it with a condenser, mechanical stirrer, and a nitrogen inlet/outlet.

  • Initial Charge: Add 100 mL of DI water and 0.2 g of SDS to the flask. Begin stirring at 300 RPM and gently bubble nitrogen through the solution for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Monomer Preparation: In a separate beaker, dissolve 1-5 mg of this compound into 10 g of styrene. The amount of dye can be titrated to achieve the desired bead brightness.

  • Emulsification: Add the monomer/dye solution to the reaction flask. Increase the stirring speed to 400 RPM and allow the mixture to emulsify for 20 minutes under a nitrogen blanket.

  • Initiation: Prepare the initiator solution by dissolving 0.1 g of KPS in 5 mL of DI water. Heat the reaction flask to 70°C. Once the temperature is stable, inject the KPS solution into the flask to initiate polymerization.

  • Polymerization: Allow the reaction to proceed for 6-8 hours at 70°C with continuous stirring under nitrogen. A successful reaction is indicated by the solution turning from a milky emulsion to a more opaque latex.

  • Purification: Cool the reaction to room temperature. Purify the resulting fluorescent latex by dialysis against DI water for 48-72 hours, changing the water every 12 hours. This removes unreacted monomers, surfactant, and initiator.

  • Storage: Store the purified beads at 4°C, protected from light.

  • Validation: Analyze the synthesized beads on a flow cytometer. They should appear as a single, bright population in the appropriate channel for Texas Red (e.g., excited by a 561 nm laser, detected with a ~610/20 nm filter).

Protocol: Staining Cells with a Texas Red-Conjugated Antibody

This protocol details the standard procedure for cell surface staining using a commercially available Texas Red-conjugated antibody (e.g., Texas Red-X-labeled). It is designed to maximize signal-to-noise and includes explanations for each critical step.

Materials:

  • Cells in single-cell suspension (e.g., PBMCs, cultured cells)

  • Flow Cytometry Staining Buffer (e.g., PBS + 2% FBS + 0.05% Sodium Azide)[14]

  • Fc Receptor Blocking Reagent (e.g., anti-CD16/32 for mouse cells, or commercial Fc Block for human cells)[15]

  • Texas Red-conjugated primary antibody (titrated to optimal concentration)

  • Viability Dye (e.g., DAPI, Propidium Iodide, or a fixable viability dye)

  • 96-well U-bottom plate or 5 mL polystyrene FACS tubes

  • Centrifuge

G Figure 2. General Workflow for Cell Surface Staining Start Start: Single-Cell Suspension Block 1. Fc Receptor Block (Prevent non-specific binding) Start->Block Stain 2. Stain with Texas Red Ab (Incubate on ice, protected from light) Block->Stain Wash1 3. Wash Step (Remove unbound antibody) Stain->Wash1 Viability 4. Viability Stain (Optional but Recommended) (Exclude dead cells from analysis) Wash1->Viability Wash2 5. Final Wash Step Viability->Wash2 Acquire 6. Acquire on Flow Cytometer Wash2->Acquire End Analysis Acquire->End

Caption: A streamlined workflow for direct immunofluorescence staining.

Procedure:

  • Cell Preparation: Start with a single-cell suspension. Count cells and adjust the concentration to 1-2 x 10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer.[16] Aliquot 1-2 x 10⁶ cells per tube or well.

  • Fc Receptor Block (Crucial Step): Phagocytic cells (like macrophages and B cells) have Fc receptors that can non-specifically bind antibodies, leading to false positives. Add Fc blocking reagent according to the manufacturer's instructions and incubate for 10-15 minutes on ice.[15]

  • Antibody Staining: Add the predetermined optimal amount of Texas Red-conjugated antibody to the cells. Gently mix and incubate for 30 minutes on ice, protected from light. Causality: Incubation on ice slows cell metabolism and prevents antibody internalization, ensuring only surface markers are labeled.

  • Wash: Add 2 mL of cold staining buffer to each tube (or 200 µL to each well) and centrifuge at 300-400 x g for 5 minutes at 4°C.[15] Carefully decant the supernatant. This step is critical to remove unbound antibodies, which are a major source of background signal.[17]

  • Viability Staining: Dead cells can non-specifically take up antibodies and are often autofluorescent, leading to artifacts. Resuspend the cell pellet in 500 µL of staining buffer containing a viability dye (e.g., DAPI at 1 µg/mL). If using a fixable viability dye, follow the manufacturer's protocol before fixation.

  • Acquisition: Analyze the samples on the flow cytometer as soon as possible. Keep samples on ice and protected from light until acquisition.

Critical Considerations & Self-Validating Systems

A trustworthy protocol is a self-validating one. This is achieved by including a comprehensive set of controls to ensure that the observed signal is real and specific.

Compensation and Controls

When using Texas Red in a multicolor panel, proper compensation is non-negotiable.

  • Single-Stain Controls: For every fluorophore in your experiment (including Texas Red), you must have a corresponding single-stained control.[11][12] This can be the compensation beads synthesized in Protocol 4.1 or a sample of cells stained only with the Texas Red-conjugated antibody. The positive and negative populations in this control must have the same autofluorescence.[13]

  • Unstained Control: An aliquot of unstained cells is essential to set the baseline fluorescence (autofluorescence) of the cell population.

  • Fluorescence Minus One (FMO) Control: This control is critical for accurately setting gates on positive populations, especially when there is spreading of the data due to fluorescence spillover. An FMO control contains all antibodies in the panel except the one of interest (e.g., the Texas Red conjugate). The signal in the Texas Red channel in this FMO control reveals the total spillover from all other fluorophores into that channel.

G Figure 3. Concept of Spectral Spillover & Compensation FITC_Source FITC Emission (Peak ~520 nm) FITC_Detector FITC Detector (e.g., 530/30 BP Filter) FITC_Source->FITC_Detector Primary Signal TexasRed_Detector Texas Red Detector (e.g., 610/20 BP Filter) FITC_Source->TexasRed_Detector Spillover Signal TexasRed_Source Texas Red Emission (Peak ~615 nm) TexasRed_Source->TexasRed_Detector Primary Signal Compensation Compensation Matrix (Software Correction) TexasRed_Detector->Compensation Corrected by

Caption: Spillover from a green dye (FITC) into the Texas Red detector.

Fixation and Permeabilization

If intracellular targets are to be analyzed, fixation and permeabilization steps are required. Be aware that these steps can affect fluorophore performance.

  • Fixation: Aldehyde-based fixatives (e.g., formaldehyde) cross-link proteins and are generally compatible with Texas Red.[18]

  • Permeabilization: Alcohol-based permeabilizing agents like methanol can denature protein-based fluorophores (e.g., PE, APC), but chemical dyes like Texas Red are generally resistant.[18][19] However, detergent-based permeabilizing agents (e.g., Saponin, Triton X-100) are often preferred as they are gentler on cell morphology and some epitopes.[20][21] The choice of method must be validated for each specific antibody and target.[20]

References

  • LifeTein. (2024). Fluorescent Labelling with Texas Red. LifeTein Peptide Blog. [Link]

  • Labinsights. (2024). Characteristics and Applications of Texas Red Fluorescent Dyes. [Link]

  • Wikipedia. Texas Red. [Link]

  • FluoroFinder. Texas Red Dye Profile. [Link]

  • Grokipedia. Texas Red. [Link]

  • Tarnok, A. et al. (2015). Compensation in Multicolor Flow Cytometry. Cytometry Part A. [Link]

  • McGovern Medical School, UTHealth Houston. Compensation Controls. [Link]

  • Bio-Rad Antibodies. Single Staining & Compensation Controls - Flow Cytometry Guide. [Link]

  • MDPI. (2021). Photocrosslinked Alginate-Methacrylate Hydrogels with Modulable Mechanical Properties. [Link]

  • FluoroFinder. (2023). Guide to Fixation and Permeabilization. [Link]

  • International Clinical Cytometry Society. What causes non-specific antibody binding and how can it be prevented?. [Link]

  • bioRxiv. (2024). Overcoming fixation and permeabilization challenges in flow cytometry by optical barcoding and multi-pass acquisition. [Link]

  • ResearchGate. (2018). Fixation and permeabilization protocol is critical for the immunolabeling of lipid droplet proteins. [Link]

  • Semantic Scholar. (2009). Reaction of glycidyl methacrylate at the hydroxyl and carboxylic groups of poly(vinyl alcohol) and poly(acrylic acid). [Link]

  • ACS Omega. (2024). Improved and Highly Reproducible Synthesis of Methacrylated Hyaluronic Acid with Tailored Degrees of Substitution. [Link]

  • ResearchGate. (2019). Unspecific signal in flow cytometry - how to get rid of it?. [Link]

Sources

Application Note & Protocol: Synthesis and Characterization of Texas Red™-Labeled Polymers via Methacrylate Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, in-depth protocol for the synthesis, purification, and characterization of fluorescently labeled polymers. By incorporating Texas Red™-methacrylate into a polymer backbone via free radical polymerization, researchers can create powerful tools for a variety of applications, including cellular imaging, drug delivery tracking, and materials science. This document moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring that researchers, scientists, and drug development professionals can not only replicate the procedure but also adapt it to their specific needs. We detail a self-validating workflow, from initial reaction setup to final characterization, ensuring the production of reliable and well-defined fluorescent macromolecules.

Part I: The Chemistry of Fluorescent Labeling

Why Texas Red™-Methacrylate?

The selection of a fluorophore and its conjugation chemistry is a critical design choice in the synthesis of labeled polymers.

  • Texas Red™ (Sulforhodamine 101): This fluorophore is a derivative of rhodamine, renowned for its bright red fluorescence, high quantum yield, and good photostability.[1] Its excitation and emission maxima (typically ~596 nm and ~615 nm, respectively) fall within a spectral region that minimizes autofluorescence from biological samples, making it ideal for bioimaging applications.[2][3] Unlike isothiocyanate derivatives, the sulfonyl chloride form of Texas Red™ readily reacts with primary amines to form stable sulfonamides; unreacted dye hydrolyzes to a water-soluble form that is easily removed during purification.[2][4]

  • Methacrylate Functionality: The methacrylate group is a highly versatile and well-understood functional group in polymer chemistry. It readily undergoes free radical polymerization, a robust and widely accessible technique, allowing for its incorporation into a vast array of polymer backbones (e.g., acrylates, methacrylates, styrenes).[5][6] By using a pre-functionalized monomer like Texas Red™-methacrylate, the fluorophore is covalently integrated into the polymer chain, preventing dye leakage that can occur with physically encapsulated fluorophores.[7]

Synthesis Strategy: Free Radical Polymerization

For this protocol, we employ conventional free radical polymerization (FRP). While other techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer greater control over molecular weight and architecture, FRP is chosen for its operational simplicity, tolerance to various functional groups, and wide applicability.[8][9]

The mechanism proceeds in three main stages:[10][11]

  • Initiation: A radical initiator (here, Azobisisobutyronitrile, AIBN) thermally decomposes to generate primary radicals. These radicals react with a monomer molecule to create an initiated monomer radical.[12]

  • Propagation: The monomer radical adds to subsequent monomer units, rapidly extending the polymer chain.

  • Termination: The growth of a polymer chain is halted, typically through the combination of two radical chains or through disproportionation.[10]

G cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_termination 3. Termination I Initiator (AIBN) R Primary Radicals (R•) I->R Heat (Δ) RM Initiated Monomer (R-M•) R->RM M Monomer (M) M->RM RM_prop R-M• RM->RM_prop M_prop + n(M) Polymer Growing Polymer Chain (R-M(n+1)•) P1 Growing Chain (P•) Polymer->P1 Dead Terminated Polymer (P-P') P1->Dead P2->Dead

Part II: Experimental Protocols

Materials and Reagents
ReagentRecommended GradeSupplier ExampleNotes
Methyl Methacrylate (MMA)≥99%, inhibitor-freeSigma-AldrichMain comonomer. Must pass through basic alumina to remove inhibitor before use.
Texas Red™-methacrylateN/ASanta Cruz BiotechnologyFluorescent comonomer.[13] Use as received.
Azobisisobutyronitrile (AIBN)98%Sigma-AldrichRadical initiator. Recrystallize from methanol for high purity.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-AldrichReaction solvent.
Methanol (MeOH)ACS Reagent GradeFisher ScientificUsed for polymer precipitation.
Dialysis TubingMWCO 3.5 kDaRepligen (Spectra/Por)For purification. Ensure MWCO is well below the expected polymer MW.[14]

Scientist's Note: The purity of monomers and solvent is paramount. Impurities can act as chain transfer agents or inhibitors, leading to lower molecular weights and reduced yields.[15] Using anhydrous solvent minimizes potential side reactions.

Step-by-Step Synthesis Protocol
  • Monomer Preparation: In a 50 mL round-bottom flask, add methyl methacrylate (MMA, 5.0 g, 49.9 mmol) and Texas Red™-methacrylate (10 mg, 0.014 mmol).

    • Rationale: This ratio creates a polymer with a low degree of labeling, suitable for most imaging applications to avoid self-quenching. The ratio can be adjusted based on desired labeling density.

  • Initiator and Solvent Addition: Add AIBN (16.4 mg, 0.1 mmol) and anhydrous DMF (20 mL) to the flask.

    • Rationale: The monomer-to-initiator ratio influences the final molecular weight. A higher ratio generally leads to higher molecular weight polymers.

  • Degassing: Seal the flask with a rubber septum. Submerge the flask in a liquid nitrogen bath to freeze the solution, then apply a high vacuum for 10 minutes. Thaw the solution and backfill with nitrogen gas. Repeat this freeze-pump-thaw cycle three times.

    • Rationale: Oxygen is a radical scavenger and will inhibit polymerization.[16] Thorough degassing is one of the most critical steps for a successful reaction.

  • Polymerization: Place the sealed, degassed flask in a preheated oil bath at 70 °C. Allow the reaction to proceed for 12-18 hours with magnetic stirring.

    • Rationale: 70 °C is a standard temperature for the thermal decomposition of AIBN, providing a steady rate of radical initiation.[17] The reaction time can be adjusted; longer times generally lead to higher monomer conversion.

  • Termination and Precipitation: After the reaction period, cool the flask to room temperature. Open it to the air and pour the viscous polymer solution into a beaker containing 200 mL of rapidly stirring cold methanol.

    • Rationale: The polymer is insoluble in methanol, causing it to precipitate out of solution while unreacted monomers and initiator fragments remain dissolved. This is the first step of purification.

  • Collection: A red-colored solid will precipitate. Allow it to settle, then decant the methanol. Re-dissolve the polymer in a minimal amount of DMF (~15 mL) and re-precipitate into cold methanol. Collect the solid polymer by vacuum filtration and dry under vacuum overnight.

Purification of the Labeled Polymer: Dialysis

Precipitation alone is often insufficient to remove all unbound dye, especially if the dye forms micelles or aggregates.[18] Dialysis is a crucial step to ensure that the observed fluorescence is solely from the covalently bound fluorophore.

  • Membrane Preparation: Cut a suitable length of dialysis tubing (e.g., 3.5 kDa MWCO). Prepare the membrane according to the manufacturer's instructions, which typically involves rinsing with DI water.[14]

  • Sample Loading: Dissolve the dried polymer from step 2.2.6 in ~10 mL of DMF. Load the polymer solution into the dialysis bag and securely seal both ends with clips.

  • Dialysis: Immerse the sealed bag in a large beaker containing 2 L of DI water. Stir the water gently with a magnetic stir bar.

    • Scientist's Note: The large volume of the external solvent (dialysate) creates a steep concentration gradient, driving the diffusion of small molecules (unreacted monomer, unbound dye) out of the bag.[19]

  • Solvent Exchange: Change the dialysate every 4-6 hours for the first day, then twice daily for an additional 2-3 days.

    • Rationale: Frequent changes of the dialysate maintain the concentration gradient, ensuring efficient purification.[19][20] Purification can be monitored by taking UV-Vis spectra of the dialysate; purification is complete when the dialysate no longer shows any absorbance at the λ_max of Texas Red™.

  • Recovery: After dialysis, remove the bag, carefully open one end, and transfer the purified polymer solution to a flask.

  • Lyophilization: Freeze the polymer solution and lyophilize (freeze-dry) to obtain a pure, fluffy, red-colored solid polymer.

G A 1. Combine Monomers, Initiator & Solvent in Flask B 2. Perform 3x Freeze-Pump-Thaw Cycles A->B Degas C 3. Polymerize at 70°C (12-18 hours) B->C Initiate D 4. Precipitate Polymer in Cold Methanol C->D Terminate E 5. Redissolve & Reprecipitate D->E Purify F 6. Dissolve Polymer in DMF & Load into Dialysis Bag E->F Prepare for Dialysis G 7. Dialyze against DI Water (2-3 days, frequent changes) F->G Final Purification H 8. Lyophilize to Obtain Pure Fluorescent Polymer G->H Isolate

Part III: Validation and Characterization

A self-validating protocol requires rigorous characterization to confirm the identity, purity, and properties of the final product.

Verifying Polymer Structure and Size
  • Gel Permeation Chromatography (GPC/SEC): This is the primary technique for determining the molecular weight (M_n, M_w) and polydispersity index (PDI) of the polymer.[21] A successful polymerization will show a monomodal distribution, shifted to a higher molecular weight compared to the starting monomers. A low PDI (typically < 2.0 for FRP) indicates a relatively uniform distribution of chain lengths.[22]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR confirms the successful incorporation of the monomers into the polymer backbone. The spectrum of the purified polymer should show broad peaks characteristic of the polymethyl methacrylate (PMMA) backbone, while the sharp, distinct peaks from the vinyl groups of the monomers (~5.5-6.1 ppm) should be absent, indicating high conversion.[23]

TechniqueParameter MeasuredExpected Result
GPC/SECM_n, M_w, PDIM_n > 10,000 g/mol ; PDI < 2.0
¹H NMRMonomer ConversionDisappearance of monomer vinyl peaks (~5.5-6.1 ppm)
Quantifying Fluorophore Incorporation
  • UV-Visible Spectroscopy: This technique is used to confirm the presence of the Texas Red™ fluorophore and to quantify the degree of labeling.[24] A solution of the purified polymer in a suitable solvent (e.g., DMF) is analyzed. The absorbance at the λ_max of Texas Red™ (~596 nm) is measured.

Calculation of Dye Incorporation:

  • Prepare a standard curve of Texas Red™-methacrylate in DMF to determine its molar extinction coefficient (ε) at ~596 nm. The known value is approximately 85,000 M⁻¹cm⁻¹.[2]

  • Prepare a solution of the purified polymer of known concentration (C_poly, in g/L).

  • Measure the absorbance (A) of the polymer solution at the λ_max.

  • Calculate the concentration of the dye (C_dye) using the Beer-Lambert Law: A = εbc , where b is the path length (typically 1 cm).

  • The mole percent of labeled monomer in the polymer can then be calculated.

G cluster_input Synthesized Polymer cluster_analysis Characterization Techniques cluster_output Validated Properties Polymer Purified Texas Red™-Polymer GPC GPC/SEC Polymer->GPC NMR ¹H NMR Spectroscopy Polymer->NMR UVVIS UV-Vis Spectroscopy Polymer->UVVIS FLUOR Fluorescence Spec. Polymer->FLUOR MW Molecular Weight & PDI GPC->MW Struct Polymer Structure & Purity NMR->Struct Dye Fluorophore Presence & Quantity UVVIS->Dye Emission Emission Spectrum & Brightness FLUOR->Emission

  • Fluorescence Spectroscopy: This confirms that the incorporated dye is fluorescent. The polymer solution is excited at the excitation maximum (~596 nm), and the emission spectrum is recorded. A strong emission peak should be observed around 615 nm, confirming the photophysical activity of the labeled polymer.[3]

Part IV: Application Example & Troubleshooting

Application in Cellular Imaging

These fluorescent polymers can be used as probes to study cellular uptake or to track the delivery of a therapeutic agent. A general workflow involves incubating cells with a solution of the fluorescent polymer, followed by washing and imaging using fluorescence microscopy.

  • Cell Culture: Plate cells (e.g., HeLa cells) in a glass-bottom imaging dish and grow to ~70% confluency.

  • Incubation: Prepare a 50 µg/mL solution of the Texas Red™-labeled polymer in sterile cell culture medium. Replace the existing medium with the polymer-containing medium.

  • Labeling: Incubate the cells for 4-24 hours at 37 °C.

  • Washing: Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove any non-internalized polymer.

  • Imaging: Add fresh medium or PBS to the cells and image using a fluorescence microscope equipped with a suitable filter set for Texas Red™ (e.g., TRITC filter set).[25] Bright red puncta within the cells would indicate successful internalization of the polymer.

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
No polymerization (solution remains low viscosity) Oxygen inhibition; Inactive initiator; Inhibitor not removed from monomer.Ensure thorough degassing (3+ freeze-pump-thaw cycles). Use fresh, properly stored AIBN. Pass monomer through an inhibitor-removal column.
Low polymer yield Premature termination; Incorrect initiator concentration.Re-evaluate monomer-to-initiator ratio. Ensure high purity of all reagents.
Polymer has very high PDI (>2.5) Uncontrolled polymerization kinetics; High temperature fluctuations.Ensure stable temperature control. Consider a controlled polymerization technique (e.g., RAFT) for better control.
High background fluorescence in imaging Incomplete purification; Unbound dye remains.Extend dialysis time and increase the frequency of dialysate changes. Confirm purity with UV-Vis of the dialysate.
Low fluorescence signal from polymer Low dye incorporation; Aggregation-caused quenching (ACQ).Increase the feed ratio of Texas Red™-methacrylate. If labeling is too high, reduce the feed ratio to prevent self-quenching.[7]

Conclusion

This application note provides a robust and validated framework for the synthesis of Texas Red™-labeled polymers. By carefully controlling the reaction conditions, performing rigorous purification, and validating the final product through comprehensive characterization, researchers can confidently produce high-quality fluorescent macromolecules. These materials serve as versatile platforms for advanced applications in drug development, bioimaging, and diagnostics, enabling clearer visualization and more precise tracking in complex biological and material systems.

References

  • Titus, J.A., et al. (1982). Texas Red, a hydrophilic, red-emitting fluorophore for use with fluorescein in dual parameter flow microfluorometric and fluorescence microscopic studies. Journal of Immunological Methods. [Link]

  • Wikipedia. (n.d.). Texas Red. Wikipedia. [Link]

  • Gibbons, M.K., & Örmeci, B. (2013). Quantification of polymer concentration in water using UV-Vis spectroscopy. Journal of Water Supply: Research and Technology-AQUA. [Link]

  • Gloe, K., et al. (2020). Automated Polymer Purification Using Dialysis. MDPI. [Link]

  • Sterin, E.H., et al. (2025). Standard purification methods are not sufficient to remove micellular lipophilic dye from polymer nanoparticle solution. RSC Publishing. [Link]

  • Chemspeed Technologies. (2021). Automated polymer purification using dialysis. Chemspeed Technologies. [Link]

  • FluoroFinder. (n.d.). Texas Red Dye Profile. FluoroFinder. [Link]

  • LifeTein. (2024). Fluorescent Labelling with Texas Red. LifeTein Peptide Blog. [Link]

  • RSC Publishing. (n.d.). A user-guide for polymer purification using dialysis. Polymer Chemistry. [Link]

  • Gloe, K., et al. (2020). Automated Polymer Purification Using Dialysis. ResearchGate. [Link]

  • Labinsights. (2024). Characteristics and Applications of Texas Red Fluorescent Dyes. Labinsights. [Link]

  • PubMed. (1982). Texas Red, a hydrophilic, red-emitting fluorophore for use with fluorescein in dual parameter flow microfluorometric and fluorescence microscopic studies. J Immunol Methods. [Link]

  • NIH. (2022). Fluorescent Polymers Conspectus. PMC. [Link]

  • ACS Publications. (2006). Synthesis of Meth(acrylate) Diblock Copolymers Bearing a Fluorescent Dye at the Junction Using A Hydroxyl-Protected Initiator and the Combination of Anionic Polymerization and Controlled Radical Polymerization. Macromolecules. [Link]

  • NIH. (n.d.). Fluorescent Polymer Nanoparticles Based on Dyes: Seeking Brighter Tools for Bioimaging. PMC. [Link]

  • ResearchGate. (n.d.). The GPC trace (DMF) and ¹H NMR spectra (CDCl₃) of Flu-MA monomer and the final obtained fluorescent copolymer. ResearchGate. [Link]

  • Patsnap. (2025). How to Improve Product Yield in Free Radical Polymerization. Patsnap Eureka. [Link]

  • Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Intertek. [Link]

  • Reddit. (2017). Free radical polymerization set up questions. r/chemistry. [Link]

  • ResolveMass Laboratories. (n.d.). GPC for Polymer Characterization: Understanding Molecular Weight Distribution. ResolveMass Laboratories. [Link]

  • Chemistry LibreTexts. (2015). Free Radical Polymerization. Chemistry LibreTexts. [Link]

  • NIH. (2019). Fluorescent labeling of biocompatible block copolymers: synthetic strategies and applications in bioimaging. PMC. [Link]

  • NIH. (2023). Influence of Methacrylate and Vinyl Monomers on Radical Bulk Photopolymerization Process and Properties of Epoxy-Acrylate Structural Adhesives. NIH. [Link]

  • ResearchGate. (n.d.). Polymers characterization by ¹H NMR, DSC and GPC. ResearchGate. [Link]

Sources

Application Note: A Step-by-Step Guide to Texas Red-Methacrylate Bioconjugation via Thiol-Michael Addition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Fluorophore and Function

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a foundational technology in modern life sciences.[1][2][3] It enables the creation of sophisticated molecular tools for a vast array of applications, from targeted drug delivery and advanced diagnostics to the real-time visualization of cellular processes.[1][2] This guide focuses on a specific bioconjugation strategy: the covalent labeling of biomolecules with Texas Red, a bright, red-emitting fluorescent dye, using methacrylate chemistry.

Texas Red is a derivative of rhodamine widely favored for its vibrant red fluorescence (Excitation/Emission maxima ~595/615 nm), high quantum yield, and good photostability, making it an excellent choice for fluorescence microscopy and flow cytometry.[4][5][6][7] While Texas Red is commonly supplied with amine-reactive functionalities like sulfonyl chlorides or NHS esters, this protocol details the use of a Texas Red-methacrylate derivative.[1][4][8]

This chemistry leverages the Thiol-Michael addition reaction , a powerful and selective method for covalently modifying cysteine residues in proteins and peptides.[9] This guide provides researchers, scientists, and drug development professionals with a detailed, scientifically-grounded protocol for the successful conjugation of this compound to thiol-containing biomolecules, complete with explanations of the underlying chemistry, step-by-step instructions, and methods for characterization.

The Scientific Principle: Understanding the Thiol-Michael Addition

The core of this bioconjugation strategy is the nucleophilic Michael addition reaction, a type of conjugate addition.[10] In this specific context, a sulfur-based nucleophile (a thiol group, R-SH) attacks an α,β-unsaturated carbonyl compound (the methacrylate group on the Texas Red dye).

2.1 Mechanism of Action

The reaction proceeds in a few key steps, which are critically influenced by the reaction environment, particularly the pH:

  • Thiol Deprotonation: The reaction is initiated by the deprotonation of the thiol group (-SH) to form a highly nucleophilic thiolate anion (-S⁻).[11][12] This step is base-catalyzed, meaning the reaction rate increases significantly at a higher pH, as the equilibrium shifts towards the formation of the more reactive thiolate.[11][13]

  • Nucleophilic Attack: The thiolate anion attacks the β-carbon of the methacrylate's carbon-carbon double bond. This bond is "activated" or made electron-deficient by the adjacent carbonyl group.

  • Protonation: The resulting intermediate is rapidly protonated by the solvent (e.g., water) to yield a stable thioether bond, covalently linking the biomolecule to the Texas Red fluorophore.

G cluster_0 Step 1: Thiol Deprotonation (Base-Catalyzed) cluster_1 Step 2 & 3: Michael Addition & Protonation Biomolecule-SH Biomolecule-SH Biomolecule-S- Biomolecule-S⁻ (Thiolate) Biomolecule-SH->Biomolecule-S- pH > 7 H2O H₂O Biomolecule-SH->H2O OH- OH⁻ (Base) OH-->Biomolecule-S- Thiolate Biomolecule-S⁻ Intermediate Intermediate Enolate Thiolate->Intermediate Nucleophilic Attack TR-Methacrylate This compound TR-Methacrylate->Intermediate Conjugate Stable Thioether Conjugate Intermediate->Conjugate Protonation OH-_2 OH⁻ Intermediate->OH-_2 H2O_2 H₂O H2O_2->Conjugate

Figure 1: Mechanism of Thiol-Methacrylate Michael Addition.

2.2 Methacrylate vs. Maleimide: A Key Distinction

Many commercially available thiol-reactive dyes use a maleimide group as the Michael acceptor. It is crucial to understand the differences in reactivity between methacrylates and maleimides:

  • Reactivity: Maleimides are significantly more reactive towards thiols than methacrylates or acrylates under physiological conditions.[2][4] This means that reactions with methacrylates will generally proceed more slowly, potentially requiring longer incubation times, higher concentrations of reactants, or the use of a catalyst to achieve high yields.

  • Stability: The resulting thioether bond from a methacrylate addition is generally stable. In contrast, the succinimidyl thioether bond formed from a maleimide reaction can be susceptible to a retro-Michael reaction, especially in the presence of other thiols, which may limit its long-term stability in certain biological environments.[2] The slower, more deliberate reaction of methacrylates can be an advantage, allowing for greater control over the conjugation process.[4]

Materials and Reagents

  • Fluorophore: this compound (CAS 386229-75-0)

  • Biomolecule: Protein or peptide of interest containing at least one cysteine residue (e.g., antibody fragment, purified enzyme). Concentration should be 1-10 mg/mL.

  • Solvent for Dye: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride or Dithiothreitol (DTT). A 10 mM stock solution of TCEP in conjugation buffer is recommended.

  • Conjugation Buffer: A thiol-free buffer with a pH between 7.5 and 8.5. 0.1 M Sodium Phosphate, 5 mM EDTA, pH 7.5 is a good starting point. Avoid Tris buffers as they contain a primary amine.

  • Quenching Reagent (Optional): 1 M solution of a thiol-containing compound like 2-Mercaptoethanol (BME) or N-acetylcysteine.

  • Purification System: Size-Exclusion Chromatography (SEC) or Dialysis. A pre-packed desalting column (e.g., Sephadex G-25) is highly recommended for efficient removal of unreacted dye.

  • Analytical Equipment: UV-Vis Spectrophotometer and quartz cuvettes.

Experimental Protocols

This protocol is divided into four main stages: preparation of the biomolecule, the conjugation reaction, purification of the conjugate, and characterization.

Figure 2: Overall experimental workflow for bioconjugation.

4.1 Part A: Preparation of the Biomolecule (Thiol Activation)

The target of this reaction is a free thiol group. In many proteins, cysteine residues exist as oxidized disulfide bridges (-S-S-), which are unreactive towards methacrylates.[13] These must first be reduced to generate free thiols (-SH).

  • Dissolve Biomolecule: Prepare a solution of your protein/peptide in the conjugation buffer at a concentration of 1-10 mg/mL.

  • Add Reducing Agent: Add a 10-20 fold molar excess of TCEP from a stock solution to the protein solution. TCEP is preferred over DTT as it is more stable, odorless, and does not absorb at 280 nm.

  • Incubate: Gently mix and incubate the solution for 30-60 minutes at room temperature. This step breaks the disulfide bonds.

  • Remove Excess Reductant (Critical for some applications): If the presence of TCEP interferes with downstream applications, it can be removed by a buffer exchange step using a desalting column equilibrated with fresh, degassed conjugation buffer. However, TCEP can also act as a catalyst for the Michael addition, so leaving it in the reaction can be beneficial.[14][15]

4.2 Part B: The Bioconjugation Reaction

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound powder in anhydrous DMSO or DMF to a final concentration of 10 mM. Vortex briefly to ensure complete dissolution.

  • Calculate Molar Ratio: Determine the volume of dye stock to add to your protein solution. A 10- to 30-fold molar excess of dye over protein is a good starting point. The optimal ratio must be determined empirically for each specific protein.

    Formula:Volume of Dye (µL) = (Molar Excess × [Protein in M]) × (Volume of Protein in µL) / ([Dye Stock in M])

  • Combine Reagents: Add the calculated volume of the this compound stock solution to the reduced protein solution while gently stirring or vortexing. The final concentration of DMSO/DMF should ideally be kept below 10% (v/v) to avoid protein denaturation.

  • Incubate: Protect the reaction mixture from light by wrapping the vial in aluminum foil. Incubate at room temperature for 2-4 hours, or overnight at 4°C. The slower reaction kinetics of methacrylate may necessitate longer incubation times compared to maleimide-based conjugations.

4.3 Part C: Purification of the Conjugate

Purification is essential to remove unreacted, free fluorescent dye, which can interfere with subsequent applications and lead to inaccurate characterization.

  • Equilibrate Column: Equilibrate a G-25 desalting column with a suitable storage buffer (e.g., PBS, pH 7.4) according to the manufacturer's instructions.

  • Load Sample: Apply the entire reaction mixture from Part B to the top of the equilibrated column.

  • Elute Conjugate: Begin eluting with the storage buffer. The larger, labeled protein conjugate will travel through the column faster and elute first. The smaller, unreacted dye molecules will be retained longer.

  • Collect Fractions: Collect the colored fractions. The protein-dye conjugate will form a distinct, colored band that separates from the free dye. Monitor the elution of the protein by observing the red fluorescence or by measuring absorbance at 280 nm.

4.4 Part D: Characterization - Calculating the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. It is a critical parameter for ensuring reproducibility and functionality.

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the purified conjugate solution at two wavelengths:

    • 280 nm (A₂₈₀): For protein concentration.

    • 595 nm (A₅₉₅): The absorbance maximum for Texas Red.

  • Calculate Protein Concentration: The absorbance of the dye at 280 nm will interfere with the protein measurement. A correction factor (CF) is needed.

    • CF = A₂₈₀ of free dye / A₅₉₅ of free dye (For Texas Red, CF is ~0.18)

    • Corrected A₂₈₀ = A₂₈₀ (measured) - (A₅₉₅ (measured) × CF)

    • Protein Concentration (M) = Corrected A₂₈₀ / ε_protein (Where ε_protein is the molar extinction coefficient of your protein at 280 nm in M⁻¹cm⁻¹)

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A₅₉₅ (measured) / ε_dye (Where ε_dye for Texas Red is ~85,000 M⁻¹cm⁻¹)

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

An optimal DOL is typically between 2 and 7 for antibodies, but this varies depending on the protein and application.

Data Interpretation and Troubleshooting

ParameterLow SettingHigh SettingRationale & Expected Outcome
Molar Excess of Dye 5x50xIncreasing the dye concentration drives the reaction forward, leading to a higher DOL. However, excessive dye can lead to protein precipitation or loss of biological activity due to over-labeling.
pH 7.08.5Higher pH increases the concentration of the reactive thiolate anion, accelerating the reaction rate and increasing the DOL.[11][13] Protein stability at higher pH must be considered.
Incubation Time 1 hour16 hours (Overnight)Due to the slower kinetics of methacrylates, longer incubation times are often necessary to achieve a sufficient DOL.[4][14]
Temperature 4°C25°C (Room Temp)Higher temperatures increase reaction rates but may compromise the stability of some sensitive proteins. 4°C is a safer option for overnight reactions.

Troubleshooting Common Issues:

ProblemPotential Cause(s)Suggested Solution(s)
Low or No DOL - Incomplete reduction of disulfide bonds.- Hydrolysis or degradation of the dye.- Insufficient incubation time or molar excess.- pH of conjugation buffer is too low.- Ensure a sufficient excess of fresh TCEP is used.- Prepare the dye stock solution immediately before use.- Increase incubation time and/or the molar excess of dye.- Verify the pH of the conjugation buffer is between 7.5-8.5.
Protein Precipitation - High concentration of organic solvent (DMSO/DMF).- Over-labeling of the protein, increasing hydrophobicity.- Protein instability under reaction conditions.- Keep the final organic solvent concentration below 10%.- Reduce the molar excess of dye or the incubation time.- Perform the reaction at 4°C instead of room temperature.
High Background Signal - Incomplete removal of unreacted dye.- Ensure proper separation during purification. Use a longer desalting column or repeat the purification step.
Loss of Protein Activity - Labeling occurred at a critical cysteine residue in an active site.- Over-labeling caused conformational changes.- Reduce the DOL by lowering the molar excess of dye or reaction time.- If possible, use site-directed mutagenesis to remove cysteines in critical regions or introduce them in non-critical ones.

Conclusion

The conjugation of this compound to thiol-containing biomolecules via Michael addition is a robust and controllable method for producing fluorescently labeled probes. While the reaction kinetics are slower than those of the more common thiol-maleimide chemistry, this can be leveraged to achieve more precise control over the final degree of labeling. By carefully managing reaction parameters such as pH, molar excess, and incubation time, and by following rigorous purification and characterization protocols, researchers can reliably generate high-quality bioconjugates for a wide range of applications in biological research and therapeutic development.

References

  • MDPI. (n.d.). Thia-Michael Reaction. Encyclopedia MDPI. [Link]

  • National Institutes of Health (NIH). (2022, October 21). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. PMC. [Link]

  • ACS Publications. (2021, December 28). Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds. ACS Polymers Au. [Link]

  • Royal Society of Chemistry. (2025, July 25). Structure–reactivity based control of radical-mediated degradation in thiol–Michael hydrogels. RSC Publishing. [Link]

  • National Institutes of Health (NIH). (n.d.). Reaction Kinetics and Reduced Shrinkage Stress of Thiol-Yne-Methacrylate and Thiol-Yne-Acrylate Ternary Systems. PMC. [Link]

  • National Institutes of Health (NIH). (n.d.). Thiol-Michael Addition Microparticles: Their Synthesis, Characterization, and Uptake by Macrophages. PubMed Central. [Link]

  • ResearchGate. (2025, August 7). Investigation into thiol-(meth)acrylateMichael addition reactions using amine and phosphinecatalysts. ResearchGate. [Link]

  • ACS Publications. (2009, October 1). Labeling and Purification of Cellulose-Binding Proteins for High Resolution Fluorescence Applications. Analytical Chemistry. [Link]

  • ResearchGate. (2026, January 11). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. ResearchGate. [Link]

  • National Institutes of Health (NIH). (2018, August 24). The relationship between thiol-acrylate photopolymerization kinetics and hydrogel mechanics: An improved model incorporating photobleaching and. PMC. [Link]

  • Royal Society of Chemistry. (n.d.). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry. [Link]

  • National Institutes of Health (NIH). (n.d.). Tunable degradation of maleimide-thiol adducts in reducing environments. PMC. [Link]

  • PubMed. (n.d.). Efficient Synthesis of Polymer Prodrug by Thiol-Acrylate Michael Addition Reaction and Fabrication of pH-Responsive Prodrug Nanoparticles. PubMed. [Link]

  • Jeqibio. (n.d.). Texas Red?-methacrylate(CAS:386229-75-0). Jeqibio. [Link]

  • The Aquila Digital Community. (n.d.). Investigation of Novel Thiol "Click" Reactions. The Aquila Digital Community. [Link]

  • ResearchGate. (n.d.). Reaction mechanism of thiol-acrylate system. ResearchGate. [Link]

  • ACS Publications. (2013, February 6). Conjugation-Induced Fluorescent Labeling of Proteins and Polymers Using Dithiomaleimides. Journal of the American Chemical Society. [Link]

  • Royal Society of Chemistry. (n.d.). Thiol-reactive functional poly(meth)acrylates: multicomponent monomer synthesis, RAFT (co)polymerization and highly efficient thiol–para-fluoro postpolymerization modification. Polymer Chemistry. [Link]

  • DigitalCommons@USU. (1996, August 16). Covalent Labeling of Proteins with Fluorescent Compounds for Imaging Applications. DigitalCommons@USU. [Link]

  • National Institutes of Health (NIH). (n.d.). Saturation Fluorescence Labeling of Proteins for Proteomic Analyses. PMC. [Link]

  • Pocket Dentistry. (2017, November 30). Properties of methacrylate–thiol–ene formulations as dental restorative materials. Pocket Dentistry. [Link]

Sources

Application Notes and Protocols for In Situ Hybridization Using Texas Red-Labeled Probes

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed understanding and practical protocols for performing in situ hybridization (ISH) using Texas Red-labeled oligonucleotide probes. Moving beyond a simple recitation of steps, this document elucidates the scientific principles underpinning the methodology, ensuring a robust and reproducible workflow.

Introduction: The Power of Spatial Transcriptomics with Texas Red

In situ hybridization is a powerful technique that allows for the precise localization of specific DNA or RNA sequences within the context of morphologically preserved cells or tissue sections.[1][2] This ability to visualize gene expression patterns in their native environment provides invaluable insights into cellular function, developmental processes, and disease pathology.[1]

Fluorescent in situ hybridization (FISH) employs probes labeled with fluorophores, offering high sensitivity and the potential for multiplexing.[2] Among the various fluorophores available, Texas Red has emerged as a popular choice for its bright red fluorescence, high quantum yield, and good photostability.[3] Its emission spectrum is well-separated from other commonly used fluorophores like FITC, making it ideal for multi-color imaging experiments.

This guide will focus on the use of oligonucleotide probes covalently labeled with Texas Red via a succinimidyl ester (NHS ester) reaction with a primary amine-modified oligonucleotide. This is a robust and widely adopted method for generating highly specific and brightly fluorescent probes for ISH applications.[4][5]

Probe Design and Synthesis: The Foundation of a Successful ISH Experiment

The specificity and efficacy of an ISH experiment are fundamentally dependent on the quality of the probe. Careful consideration of probe design and the labeling process is therefore paramount.

Probe Design Considerations
  • Target Specificity: Probes should be designed to hybridize to a unique sequence within the target nucleic acid to avoid off-target binding. BLAST analysis is an essential step to ensure probe specificity.

  • Probe Length: Oligonucleotide probes for FISH typically range from 20 to 50 nucleotides in length. This length provides a good balance between specificity and the ability to penetrate the cell and tissue structures.[6]

  • GC Content: Aim for a GC content of 40-60% for optimal hybridization kinetics and stability.

  • Melting Temperature (Tm): The Tm of the probe-target hybrid should be calculated to determine the appropriate hybridization and wash temperatures.

Probe Labeling with Texas Red-X, NHS Ester

The most common and reliable method for labeling an oligonucleotide with Texas Red is through the reaction of an amine-modified oligonucleotide with a Texas Red-X, NHS ester.[3][7] The NHS ester reacts with the primary amine to form a stable amide bond.[4]

Diagram of the Labeling Reaction:

G Oligo Amine-Modified Oligonucleotide (R-NH2) LabeledOligo Texas Red-Labeled Oligonucleotide Oligo->LabeledOligo + TexasRed Texas Red-X, NHS Ester TexasRed->LabeledOligo Reaction NHS N-hydroxysuccinimide (leaving group) LabeledOligo->NHS Byproduct

Caption: Covalent labeling of an amine-modified oligonucleotide with Texas Red-X, NHS ester.

Protocol 2.2.1: Labeling of Amine-Modified Oligonucleotide with Texas Red-X, NHS Ester

This protocol is adapted from standard amine-reactive labeling procedures.[4]

Materials:

  • Amine-modified oligonucleotide (e.g., with a 5' or 3' amino-modifier C6)

  • Texas Red®-X, Succinimidyl Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.5-9.0

  • Nuclease-free water

  • Purification supplies (e.g., HPLC or gel filtration columns)

Procedure:

  • Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the sodium bicarbonate buffer to a final concentration of 1-2 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the Texas Red-X, NHS ester in DMSO to a concentration of 10 mg/mL.

  • Reaction: Add a 5-10 fold molar excess of the dissolved Texas Red-X, NHS ester to the oligonucleotide solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature in the dark, with gentle mixing.

  • Purification: Purify the labeled oligonucleotide from unreacted dye and unlabeled oligonucleotide. Double HPLC purification is highly recommended for this purpose to ensure high purity.[8] Alternatively, size-exclusion chromatography or ethanol precipitation can be used, although these methods may be less effective at removing all free dye.[9][10]

  • Quantification and Storage: Determine the concentration and labeling efficiency of the purified probe using UV-Vis spectrophotometry. Store the labeled probe at -20°C or -80°C, protected from light.

In Situ Hybridization Protocol: From Tissue Preparation to Signal Detection

This protocol provides a general framework for fluorescent in situ hybridization on formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization of incubation times and reagent concentrations may be necessary depending on the tissue type and target abundance.

Workflow Overview

ISH_Workflow cluster_prep Sample Preparation cluster_hyb Hybridization cluster_wash Washing & Detection cluster_analysis Analysis Deparaffinization Deparaffinization & Rehydration Permeabilization Permeabilization (Proteinase K) Deparaffinization->Permeabilization Denaturation Denaturation Permeabilization->Denaturation Hybridization Hybridization with Probe Denaturation->Hybridization PostHybWash Post-Hybridization Washes Hybridization->PostHybWash Counterstain Counterstaining (DAPI) PostHybWash->Counterstain Mounting Mounting Counterstain->Mounting Microscopy Fluorescence Microscopy Mounting->Microscopy ImageAnalysis Image Analysis Microscopy->ImageAnalysis

Caption: General workflow for fluorescent in situ hybridization.

Detailed Protocol

3.2.1 Deparaffinization and Rehydration

  • Immerse slides in Xylene: 2 changes for 5 minutes each.

  • Rehydrate through a graded ethanol series:

    • 100% Ethanol: 2 changes for 3 minutes each.

    • 95% Ethanol: 1 change for 3 minutes.

    • 70% Ethanol: 1 change for 3 minutes.

    • 50% Ethanol: 1 change for 3 minutes.

  • Rinse in deionized water for 5 minutes.

3.2.2 Permeabilization

The goal of this step is to allow the probe to access the target nucleic acid.[11]

  • Incubate slides in Proteinase K solution (typically 10-20 µg/mL in PBS) at 37°C. The optimal incubation time (usually 10-30 minutes) must be determined empirically for each tissue type.

  • Stop the digestion by washing slides in PBS twice for 2 minutes each.

  • Post-fix in 4% paraformaldehyde (PFA) in PBS for 10 minutes at room temperature.

  • Wash in PBS twice for 5 minutes each.

3.2.3 Denaturation and Hybridization

  • Denaturation:

    • For DNA targets, immerse slides in a denaturation solution (e.g., 70% formamide/2x SSC) at 70-75°C for 5-10 minutes.[12]

    • For RNA targets, this harsh denaturation step is often omitted to preserve RNA integrity.

  • Dehydrate the slides again through a graded ethanol series (70%, 95%, 100%) and air dry.

  • Hybridization:

    • Prepare the hybridization buffer containing the Texas Red-labeled probe at the desired concentration (typically 1-10 ng/µL).

    • Apply the hybridization mixture to the tissue section, cover with a coverslip, and seal to prevent evaporation.

    • Incubate in a humidified chamber overnight at a temperature optimized for your probe (usually 37-55°C).[12]

3.2.4 Post-Hybridization Washes

These washes are critical for removing non-specifically bound probes and reducing background.[13]

  • Carefully remove the coverslip.

  • Wash slides in a high-stringency wash buffer (e.g., 0.5x SSC, 50% formamide) at the hybridization temperature for 15-30 minutes.

  • Perform a series of lower stringency washes in SSC buffers at room temperature.

3.2.5 Counterstaining and Mounting

  • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) to visualize the cellular context.

  • Mount the slides with an anti-fade mounting medium to preserve the fluorescence signal.

Data Acquisition and Analysis

Fluorescence microscopy is used to visualize the Texas Red signal. A microscope equipped with the appropriate filter set for Texas Red (excitation ~595 nm, emission ~615 nm) is required. Images should be captured using a sensitive camera, and image analysis software can be used to quantify the signal intensity and localization.

Quality Control and Troubleshooting

A successful ISH experiment relies on rigorous quality control.[14][15][16]

Table 1: Quality Control Measures in ISH

ControlPurposeExpected Outcome
Positive Control Probe To validate the ISH protocol and confirm the presence of a known target in a control tissue.Strong, specific signal in the appropriate cellular compartment.
Negative Control Probe To assess non-specific probe binding. A probe with a scrambled sequence or a probe for a gene not expressed in the target tissue is used.No or minimal signal.
No Probe Control To evaluate autofluorescence of the tissue.No specific signal.
RNase/DNase Treatment To confirm the nature of the target nucleic acid. Pre-treatment with the respective nuclease should abolish the signal.Signal is significantly reduced or absent after nuclease treatment.

Table 2: Common ISH Problems and Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or Weak Signal - Inefficient probe labeling- RNA/DNA degradation- Insufficient permeabilization- Over-fixation of tissue- Verify probe labeling efficiency- Use RNase-free techniques and fresh tissue- Optimize Proteinase K treatment- Adjust fixation time
High Background - Non-specific probe binding- Insufficient washing- Probe concentration too high- Tissue autofluorescence- Increase stringency of washes (higher temperature, lower salt concentration)- Titrate probe concentration- Use appropriate blocking reagents or treat with sodium borohydride
Poor Tissue Morphology - Over-digestion with Proteinase K- Harsh denaturation conditions- Reduce Proteinase K concentration or incubation time- Optimize denaturation temperature and time

Conclusion

In situ hybridization with Texas Red-labeled probes is a powerful and versatile technique for visualizing the spatial distribution of nucleic acid targets. By understanding the underlying principles and meticulously following a well-optimized protocol, researchers can obtain high-quality, reproducible data that will significantly contribute to their scientific investigations. The protocols and guidelines presented here provide a solid foundation for the successful implementation of this valuable methodology.

References

  • Ahn, S. (2005, June). DOUBLE IN SITU HYBRIDIZATION PROTOCOL (Adapted from Marc's in Fishell Lab). Retrieved from [Link]

  • Bio-Synthesis Inc. (n.d.). Fluorescent Labeled Oligos. Retrieved from [Link]

  • Creative Bioarray. (n.d.). FISH Tips and Troubleshooting. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Quality Control in Diagnostic Fluorescence In Situ Hybridization (FISH) in Microbiology. Retrieved from [Link]

  • Enzo Life Sciences. (2020, March 17). FISH Tips and Troubleshooting. Today's Clinical Lab. Retrieved from [Link]

  • Franco Mesa, M. L. (2013). Features, Advantages and Disadvantages of in situ Hybridization to Identify Pathogenic Agents. Revista de Medicina Veterinaria, (25), 63-78. Retrieved from [Link]

  • Hastings, R. J. (2010). Quality control in FISH as part of a laboratory's quality management system. Methods in Molecular Biology, 659, 239-250. doi: 10.1007/978-1-60761-789-1_18. Retrieved from [Link]

  • Kim, Y., et al. (2015). A Convenient and Efficient Purification Method for Chemically Labeled Oligonucleotides. BioTechniques, 58(4), 198-200. doi: 10.2144/000114277. Retrieved from [Link]

  • Lee, S. Y., et al. (2018). General and Facile Purification of Dye-Labeled Oligonucleotides by pH-Controlled Extraction. BioTechniques, 65(3), 154-157. doi: 10.2144/btn-2018-0051. Retrieved from [Link]

  • Markiewicz, W. T., et al. (1997). A new method of synthesis of fluorescently labelled oligonucleotides and their application in DNA sequencing. Nucleic Acids Research, 25(18), 3672-3680. doi: 10.1093/nar/25.18.3672. Retrieved from [Link]

  • O'Connor, C. (2011). Fluorescence in situ hybridization methods and troubleshooting applied to fixed cell suspensions. Methods in Molecular Biology, 730, 13-31. doi: 10.1007/978-1-61779-074-4_3. Retrieved from [Link]

  • Oncology and Cytogenetic Products. (n.d.). F.A.Q., Tips and Troubleshooting. Retrieved from [Link]

  • Rivera Lab. (n.d.). DIG Labeled In situ Hybridization Protocol. Retrieved from [Link]

  • Stöbener, D., et al. (2021). European Society of Toxicologic Pathology (Pathology 2.0 Molecular Pathology Special Interest Group): Review of In Situ Hybridization Techniques for Drug Research and Development. Toxicologic Pathology, 49(6), 1162-1178. doi: 10.1177/01926233211006001. Retrieved from [Link]

  • Wang, X., et al. (2019). Review of In Situ Hybridization (ISH) Stain Images Using Computational Techniques. Cancers, 11(8), 1186. doi: 10.3390/cancers11081186. Retrieved from [Link]

  • Xie, L., et al. (2018). Quality Assurance/Quality Control of Fluorescence in Situ Hybridization Tests in Hematologic Malignancies. OBM Genetics, 2(4), 1-22. doi: 10.21926/obm.genet.1804047. Retrieved from [Link]

  • Zeller, R. W., & Rogers, M. B. (1998). Use of Methacrylate De-embedding Protocols for In Situ Hybridization on Semithin Plastic Sections with Multiple Detection Strategies. The Journal of Histochemistry and Cytochemistry, 46(2), 149-155. doi: 10.1177/002215549804600203. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Polymerization of Texas Red-Methacrylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Texas Red-methacrylate polymerization. This guide is designed for researchers, scientists, and drug development professionals who are working with or planning to incorporate this fluorescent monomer into their polymer synthesis. Here, you will find in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, all grounded in scientific principles and practical experience.

Introduction: The Promise and Perils of Fluorescent Polymers

This compound is a valuable monomer for creating fluorescently-labeled polymers used in a wide range of applications, from cellular imaging to diagnostics.[1][2] However, the unique chemical structure of the Texas Red fluorophore can introduce challenges during polymerization that are not typically encountered with standard methacrylate monomers. This guide will equip you with the knowledge to navigate these challenges and successfully synthesize well-defined, highly fluorescent polymers.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and concerns regarding the polymerization of this compound.

Q1: My this compound polymerization is showing a long induction period or is not initiating at all. What are the likely causes?

An unusually long induction period or complete failure to polymerize is a common issue when working with functional monomers. The primary culprits are typically inhibitors, either from the monomer itself or introduced from other reagents.

  • Oxygen Inhibition: Dissolved oxygen is a potent radical scavenger and a common cause of polymerization inhibition. It is crucial to thoroughly degas your reaction mixture.

  • Inhibitor in Monomer: Commercial this compound may contain inhibitors like hydroquinone (HQ) or monomethyl ether hydroquinone (MEHQ) to prevent premature polymerization during storage.[3] These must be removed before use.

  • Impure Reagents: Impurities in your solvent, initiator, or chain transfer agent can also inhibit polymerization. Always use high-purity reagents.

Q2: I'm observing a lower than expected monomer conversion. How can I improve the yield of my this compound polymer?

Low conversion can be frustrating, but it is often addressable by optimizing your reaction conditions.

  • Initiator Concentration: The concentration of your initiator plays a critical role. Too little initiator will result in a slow polymerization and low conversion. Conversely, too much can lead to a high number of termination events and a low molecular weight polymer. A good starting point for RAFT polymerization is an initiator-to-CTA ratio of 1:5 to 1:10.

  • Reaction Temperature and Time: Polymerization is a kinetic process. Increasing the reaction temperature will generally increase the rate of polymerization.[4] However, be mindful of the thermal stability of your initiator and the Texas Red fluorophore. Prolonging the reaction time can also lead to higher conversion, but be aware of potential side reactions.

  • Monomer Concentration: The concentration of your monomer can influence the polymerization kinetics. In some cases, a higher monomer concentration can lead to a higher rate of polymerization and improved conversion.

Q3: The polydispersity index (PDI) of my polymer is high, indicating poor control over the polymerization. What's going wrong?

A high PDI (typically > 1.3 in a controlled polymerization) suggests a loss of "living" character in your polymerization.[5]

  • Inappropriate Chain Transfer Agent (CTA) for RAFT: The choice of CTA is critical for controlling the polymerization of methacrylates. Trithiocarbonates and dithiobenzoates are generally effective for methacrylate polymerization.[5]

  • Initiator Decomposition Rate: If your initiator decomposes too quickly, it can generate a high concentration of radicals at the beginning of the reaction, leading to uncontrolled polymerization and a broad molecular weight distribution.[6]

  • High Conversion: Pushing the polymerization to very high conversions can sometimes lead to a loss of control and an increase in PDI. This can be due to side reactions or the depletion of the CTA.

Q4: The fluorescence of my final polymer is weak or quenched. What could be the reason?

Fluorescence quenching can be a significant issue with fluorescently-labeled polymers.

  • Aggregation-Induced Quenching: At high concentrations of the fluorophore in the polymer, aggregation of the Texas Red moieties can occur, leading to self-quenching. This is a common phenomenon with many fluorescent dyes.

  • Thermal Degradation: Texas Red can be sensitive to high temperatures. If your polymerization is conducted at an excessively high temperature, the fluorophore may degrade, leading to a loss of fluorescence.

  • Solvent Effects: The fluorescence quantum yield of Texas Red can be influenced by the solvent environment. Ensure that the solvent you are using for characterization is compatible with the fluorophore.

Part 2: Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to troubleshooting common issues.

Problem 1: High Molecular Weight Shouldering in GPC Trace

A high molecular weight shoulder in your Gel Permeation Chromatography (GPC) trace is often indicative of uncontrolled radical polymerization occurring alongside your controlled polymerization.

Visual Cue:

GPC_Shoulder GPC Trace GPC Trace Main Peak Main Peak GPC Trace->Main Peak Controlled Polymer High MW Shoulder High MW Shoulder Main Peak->High MW Shoulder Uncontrolled Polymerization

Caption: High molecular weight shoulder in GPC.

Possible Causes & Solutions:

Cause Explanation Suggested Solution
Rapid Initiator Decomposition The initiator produces radicals faster than the RAFT pre-equilibrium is established, leading to conventional free-radical polymerization.[6]Lower the reaction temperature. Choose an initiator with a slower decomposition rate at your reaction temperature. Decrease the initiator-to-CTA ratio.
Presence of Oxygen Residual oxygen can interfere with the RAFT equilibrium, leading to termination reactions and uncontrolled polymerization.Ensure thorough degassing of your reaction mixture using multiple freeze-pump-thaw cycles or by purging with an inert gas for an extended period.[5]
Chain Coupling At high conversions, termination by combination of two growing polymer chains can occur, leading to a doubling of the molecular weight.[6]Reduce the final monomer conversion by shortening the reaction time.
Problem 2: Low Molecular Weight Tailing in GPC Trace

A low molecular weight tail in your GPC trace suggests the presence of dead polymer chains or inefficient initiation.

Visual Cue:

GPC_Tailing GPC Trace GPC Trace Main Peak Main Peak GPC Trace->Main Peak Controlled Polymer Low MW Tailing Low MW Tailing Main Peak->Low MW Tailing Dead Chains/Poor Initiation

Caption: Low molecular weight tailing in GPC.

Possible Causes & Solutions:

Cause Explanation Suggested Solution
Chain Transfer to Solvent/Monomer Unwanted chain transfer reactions can terminate growing polymer chains, resulting in a population of low molecular weight polymers.Choose a solvent with a low chain transfer constant. Purify your monomer to remove any impurities that could act as chain transfer agents.
Inefficient Initiation If the initiation from your initiator is slow or inefficient, it can lead to a broad distribution of chain lengths.Ensure your initiator is suitable for the chosen reaction temperature. Check the purity of your initiator.
Hydrolysis of RAFT Agent Some RAFT agents can be susceptible to hydrolysis, which can lead to the formation of thiols that interfere with the polymerization.[6]Ensure all your reagents and solvents are anhydrous.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Purification of this compound Monomer

It is crucial to remove the inhibitor from the this compound monomer before polymerization.

Materials:

  • This compound monomer

  • Basic alumina

  • Anhydrous dichloromethane (DCM)

  • Glass column for chromatography

  • Round bottom flask

  • Rotary evaporator

Procedure:

  • Prepare a slurry of basic alumina in DCM.

  • Pack a glass column with the alumina slurry.

  • Dissolve the this compound monomer in a minimal amount of DCM.

  • Load the monomer solution onto the top of the alumina column.

  • Elute the monomer using DCM, collecting the colored fraction. The inhibitor will remain on the alumina.

  • Remove the DCM from the collected fraction using a rotary evaporator.

  • Dry the purified monomer under high vacuum.

  • Store the purified monomer at -20°C in the dark and use it within a short period to prevent spontaneous polymerization.

Protocol 2: RAFT Polymerization of this compound

This protocol provides a general procedure for the controlled polymerization of this compound using a trithiocarbonate RAFT agent.

Materials:

  • Purified this compound monomer

  • Co-monomer (e.g., methyl methacrylate)

  • RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)

  • Initiator (e.g., AIBN)

  • Anhydrous solvent (e.g., dioxane or DMF)

  • Schlenk flask

  • Inert gas (argon or nitrogen)

  • Oil bath

Procedure:

  • To a Schlenk flask, add the RAFT agent, this compound monomer, co-monomer, and solvent.

  • Degas the mixture by performing at least three freeze-pump-thaw cycles.

  • After the final thaw, backfill the flask with an inert gas.

  • Add the initiator to the reaction mixture under a positive pressure of inert gas.

  • Place the Schlenk flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C for AIBN).

  • Allow the polymerization to proceed for the desired time, taking aliquots periodically to monitor conversion by ¹H NMR and molecular weight evolution by GPC.

  • To quench the reaction, cool the flask in an ice bath and expose the mixture to air.

  • Precipitate the polymer by adding the reaction mixture dropwise to a large volume of a non-solvent (e.g., cold methanol or hexane).

  • Collect the polymer by filtration or centrifugation and dry under vacuum.

Part 4: Visualization of Key Concepts

This section provides diagrams to illustrate important concepts and workflows.

RAFT_Mechanism cluster_initiation Initiation cluster_raft RAFT Equilibrium cluster_reinitiation Re-initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Primary Radical (R•) I->R Decomposition P1 Initiating Chain (P1•) R->P1 Addition to Monomer M Monomer (M) Pn Propagating Radical (Pn•) Intermediate RAFT Adduct Radical Pn->Intermediate Addition CTA RAFT Agent (Z-C(=S)S-R) CTA->Intermediate Pm Dormant Polymer (Pm-S-C(=S)-Z) Intermediate->Pm Fragmentation R_CTA_reinit Leaving Group Radical (R•) R_CTA Leaving Group Radical (R•) R_CTA->Intermediate P_reinit New Propagating Radical R_CTA_reinit->P_reinit Addition to Monomer M_reinit Monomer (M) Pn_prop Propagating Radical (Pn•) Pn1 Longer Propagating Radical (Pn+1•) Pn_prop->Pn1 Addition of Monomer M_prop Monomer (M) Pn_term Propagating Radical (Pn•) Dead_Polymer Dead Polymer Pn_term->Dead_Polymer Combination or Disproportionation Pm_term Propagating Radical (Pm•) Pm_term->Dead_Polymer

Caption: The RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization mechanism.

Troubleshooting_Workflow Start Polymerization Issue Identified Check_Inhibitor Was the monomer purified to remove inhibitor? Start->Check_Inhibitor Check_Degassing Was the reaction mixture thoroughly degassed? Check_Inhibitor->Check_Degassing Yes Purify_Monomer Purify monomer Check_Inhibitor->Purify_Monomer No Check_Reagents Are all reagents (initiator, CTA, solvent) pure and anhydrous? Check_Degassing->Check_Reagents Yes Improve_Degassing Improve degassing procedure Check_Degassing->Improve_Degassing No Check_Conditions Are the reaction temperature and time appropriate? Check_Reagents->Check_Conditions Yes Purify_Reagents Purify/replace reagents Check_Reagents->Purify_Reagents No Analyze_Conversion Determine monomer conversion (e.g., by NMR) Check_Conditions->Analyze_Conversion Yes Adjust_Conditions Adjust temperature/time Check_Conditions->Adjust_Conditions No Analyze_GPC Analyze GPC data for PDI and shoulders/tailing Optimize Optimize reaction conditions (e.g., initiator concentration, temperature) Analyze_GPC->Optimize Analyze_Conversion->Analyze_GPC Success Successful Polymerization Optimize->Success Purify_Monomer->Check_Degassing Improve_Degassing->Check_Reagents Purify_Reagents->Check_Conditions Adjust_Conditions->Analyze_Conversion

Caption: A logical workflow for troubleshooting common polymerization issues.

References

  • Rhodamine-Tagged Polymethacrylate Dyes as Alternative Tools for Analysis of Plant Cells. (n.d.). Retrieved from [Link]

  • Birchall, L. T., Shehata, S., McCarthy, S., Shepherd, H. J., Clark, E. R., Serpell, C. J., & Biagini, S. C. G. (2020). Supramolecular behaviour and fluorescence of rhodamine-functionalised ROMP polymers. RSC Advances, 10(45), 26956–26961. [Link]

  • cationic dye rhodamine: Topics by Science.gov. (n.d.). Retrieved from [Link]

  • van de Linde, S., Krstić, I., Prisner, T., Doose, S., Heilemann, M., & Sauer, M. (2011). Photoinduced formation of reversible dye radicals and their impact on super-resolution imaging. Photochemical & Photobiological Sciences, 10(4), 499–506. [Link]

  • Yagci, Y., Jockusch, S., & Turro, N. J. (2010). Photoinitiated Polymerization: Advances, Challenges, and Opportunities. Macromolecules, 43(15), 6245–6268. [Link]

  • Photopolymerization of methyl methacrylate: effects of photochemical and photonic parameters on the chain length. (n.d.). Retrieved from [Link]

  • Derry, M. J., Fielding, L. A., & Armes, S. P. (2016). RAFT aqueous emulsion polymerization of methyl methacrylate: observation of unexpected constraints when employing a non-ionic steric stabilizer block. Polymer Chemistry, 7(30), 4964–4974. [Link]

  • Inhibition of Free Radical Polymerization: A Review. (2023). Polymers, 15(3), 533. [Link]

  • Automated RAFT polymerization using batch, increment, and continuous addition modes to enhance properties of fluorescent polymers. (n.d.). Retrieved from [Link]

  • Tips for optimizing a RAFT polymerization. (2021, July 16). Reddit. Retrieved from [Link]

  • GPC-NMR Analysis for Polymer Characterisation. (n.d.). Intertek. Retrieved from [Link]

  • GPC for Polymer Characterization: Understanding Molecular Weight Distribution. (n.d.). Retrieved from [Link]

  • Unravelling the Effect of Side Chain on RAFT Depolymerization; Identifying the Rate Determining Step. (n.d.). Retrieved from [Link]

  • Troubleshooting Methyl Methacrylate in Histology. (2018, February 3). Reddit. Retrieved from [Link]

  • Ivanov, A. A., Lysenko, G. M., & Zholina, I. N. (1985). Inhibition of the polymerization of methyl methacrylate and methyl acrylate by mixtures of chloranil with phenothiazine. Kinet. Catal. (Engl. Transl.)
  • Analysis of Thermal Stability of Morphology in Certain Polymers Using X-ray Scattering. (n.d.). Retrieved from [Link]

  • ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. (2015, April 30). Agilent. Retrieved from [Link]

  • UV Polymerization of Methacrylates—Preparation and Properties of Novel Copolymers. (2021). Materials, 14(10), 2661. [Link]

  • Matyjaszewski, K., Wei, M., Xia, J., & Gaynor, S. G. (1997). Controlled/“Living” Radical Polymerization of Styrene and Methyl Methacrylate Catalyzed by Iron Complexes1. Macromolecules, 30(26), 8161–8164. [Link]

  • Photopolymerization kinetics of methyl methacrylate with reactive and inert nanogels. (2018). Journal of the Mechanical Behavior of Biomedical Materials, 86, 146–154. [Link]

  • NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review. (2022). Polymers, 14(19), 4192. [Link]

  • Photopolymerization of methyl methacrylate: Effects of photochemical and photonic parameters on the chain length. (n.d.). Retrieved from [Link]

  • Improvement of the Thermal Stability of Polymer Bioblends by Means of Reactive Extrusion. (2022). Polymers, 15(1), 74. [Link]

  • Influence of Methacrylate and Vinyl Monomers on Radical Bulk Photopolymerization Process and Properties of Epoxy-Acrylate Structural Adhesives. (2023). Materials, 16(4), 1545. [Link]

  • Inhibition of acrylic acid and acrylate autoxidation. (n.d.). Retrieved from [Link]

  • Thermal Stability Indicators. (2020, August 5). ioMosaic. Retrieved from [Link]

  • Redox polymerization of methyl methacrylate in the fluorous triphasic system. (n.d.). Retrieved from [Link]

  • Closed-loop 3D printing based on dynamic chemistry. (n.d.). Natalie Cotterell, Development Editor – Materials Horizons Blog. Retrieved from [Link]

  • Synthesis of Green and Red-Emitting Polymethyl Methacrylate Composites Grafted from ZnAl2O4:Mn-Bonded GO via Surface-Initiated Atom Transfer Radical Polymerization. (2022). ACS Omega, 7(37), 33261–33269. [Link]

  • Low-Temperature Polymerization of Methyl Methacrylate II. (n.d.). Retrieved from [Link]

  • Universal Chain-End Coupling Conditions for Brominated Polystyrenes, Polyacrylates, and Polymethacrylates. (2021). Polymers, 13(11), 1878. [Link]

  • Polymerization Kinetics of Poly(2-Hydroxyethyl Methacrylate) Hydrogels and Nanocomposite Materials. (2018). Polymers, 10(8), 868. [Link]

  • Identification of the Temperature Dependence of the Thermal Expansion Coefficient of Polymers. (2021). Polymers, 13(18), 3047. [Link]

  • Synthesis of Methacrylate‐Terminated Block Copolymers with Reduced Transesterification by Controlled Ring‐Opening Polymerization. (n.d.). Retrieved from [Link]

  • Thermal Analysis (Chapter 12 Campbell & White). (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Improving the Stability of Texas Red-Methacrylate Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Texas Red-methacrylate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound stock solutions. Here, you will find field-proven insights and scientifically-grounded protocols to ensure the integrity and performance of your reagents, leading to more reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution, which was initially a clear, colored liquid, has now become viscous or solidified. What happened?

This is a classic sign of premature polymerization of the methacrylate group. Methacrylates are vinyl monomers that can undergo spontaneous free-radical polymerization, especially when exposed to heat, light (UV), or certain contaminants.[1] To prevent this, it is crucial to store the solution at or below -20°C, protect it from light, and consider adding a polymerization inhibitor if not already present.[2][3]

Q2: I've noticed a significant decrease in the fluorescence intensity of my working solutions. What could be the cause?

A loss of fluorescence is typically due to the degradation of the Texas Red fluorophore itself. This can be caused by several factors:

  • Photobleaching: Repeated or prolonged exposure to ambient or excitation light can irreversibly destroy the fluorophore.[4]

  • pH Shifts: The fluorescence of many dyes, including rhodamine derivatives like Texas Red, can be sensitive to pH.[5][6][7] Significant deviations from the optimal pH range can lead to quenching or degradation.

  • Chemical Degradation: Contaminants in solvents or reactions with reactive oxygen species can alter the chemical structure of the dye, leading to a loss of fluorescence.

Always store stock solutions and aliquots in the dark and use high-purity, anhydrous solvents.[3]

Q3: My this compound powder won't fully dissolve in my chosen solvent. What should I do?

First, confirm that you are using an appropriate solvent. Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are generally recommended for initial stock solutions.[4][8] If solubility issues persist, gentle warming (to room temperature) and vortexing or brief sonication can help. Avoid excessive heating, as it can accelerate degradation and polymerization. Also, ensure your solvent is anhydrous, as moisture can reduce solubility and promote hydrolysis.[3][4]

Q4: How many times can I freeze-thaw my stock solution?

It is strongly recommended to minimize freeze-thaw cycles to fewer than five.[8] Each cycle can introduce atmospheric moisture upon opening the vial, which can hydrolyze the compound and reduce its reactivity.[4] The best practice is to aliquot the main stock solution into smaller, single-use volumes.

Troubleshooting Guide: Common Issues & Solutions

This section provides a more in-depth guide to diagnosing and resolving common problems encountered with this compound solutions.

Issue 1: Precipitate Formation in Solution
  • Symptoms: Cloudiness, visible particles, or solid material settling at the bottom of the vial after storage (especially in the freezer).

  • Root Causes & Investigation:

    • Low Temperature Crystallization: The compound may be falling out of solution at low storage temperatures. This is more common with highly concentrated stocks.

    • Solvent Incompatibility: The solvent may not be optimal for the desired concentration.

    • Moisture Contamination: Water introduced into anhydrous solvents like DMSO can reduce the solubility of the compound.

  • Solutions:

    • Gently warm the vial to room temperature. If the precipitate redissolves, the issue was likely temperature-related.

    • Briefly sonicate the vial to aid in redissolving the precipitate.

    • If the precipitate does not redissolve, it may indicate degradation or polymerization. The solution should be discarded.

    • Prevention: Prepare aliquots and allow them to warm completely to room temperature before opening to prevent condensation of atmospheric moisture.[3] Use high-purity, anhydrous-grade solvents.

Issue 2: Inconsistent Experimental Results
  • Symptoms: Variable fluorescence intensity between experiments, poor labeling efficiency, or unexpected side reactions.

  • Root Causes & Investigation:

    • Stock Solution Degradation: The concentration of the active compound is lower than expected due to polymerization or fluorophore degradation.

    • Repeated Freeze-Thaw Cycles: As mentioned in the FAQs, this can introduce moisture and degrade the compound.[9]

    • Inaccurate Pipetting: High viscosity of solvents like DMSO at cold temperatures can lead to pipetting errors.

  • Solutions:

    • Prepare fresh working solutions from a new, properly stored aliquot for each experiment.

    • Before pipetting, ensure the stock solution has fully thawed and is at a uniform room temperature.

    • Validate the performance of a new batch of stock solution against a previously reliable positive control.

Logical Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing issues with your stock solution.

TroubleshootingWorkflow start Problem with Stock Solution? issue_type What is the primary symptom? start->issue_type precipitate Precipitate / Cloudiness issue_type->precipitate Visual viscosity Increased Viscosity / Gelling issue_type->viscosity Physical fluorescence_loss Loss of Fluorescence issue_type->fluorescence_loss Functional inconsistent_results Inconsistent Results issue_type->inconsistent_results Performance action_warm Action: Warm to RT & Sonicate precipitate->action_warm action_polymerization Root Cause: Polymerization viscosity->action_polymerization action_fluor Root Cause: Photobleaching or Chemical Degradation fluorescence_loss->action_fluor action_inconsistent Root Cause: Degradation or Handling Error (e.g., freeze-thaw) inconsistent_results->action_inconsistent check_dissolved Does it redissolve? action_warm->check_dissolved solution_ok Root Cause: Low-temp crystallization. Solution is usable. check_dissolved->solution_ok Yes discard_precipitate Root Cause: Degradation. Action: Discard solution. check_dissolved->discard_precipitate No discard_polymer Action: Discard solution. Review storage (light/temp). action_polymerization->discard_polymer discard_fluor Action: Discard solution. Review storage (light/pH/solvent purity). action_fluor->discard_fluor review_handling Action: Use new aliquot. Review handling protocols. action_inconsistent->review_handling

Caption: Troubleshooting decision tree for this compound stock solutions.

Best Practices & Protocols

Adhering to validated protocols for solution preparation and storage is the most effective way to prevent stability issues.

Data Summary: Storage and Handling
ParameterRecommendationRationale
Solvent Anhydrous DMSO or DMFHigh polarity aids dissolution; anhydrous grade prevents hydrolysis.[4][10]
Storage Temp. -20°C to -80°CReduces molecular motion, slowing degradation and polymerization.[3][4]
Light Exposure Store in the dark (amber vials)Texas Red is susceptible to photobleaching.[4]
Atmosphere Purge with inert gas (Ar, N₂)Minimizes oxidation and moisture contamination.[3]
Freeze-Thaw < 5 cycles; aliquotting is keyPrevents moisture introduction and degradation from temperature cycling.[8][9]
Experimental Protocol: Stock Solution Preparation and Storage

Objective: To prepare a stable, concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

Materials:

  • This compound, lyophilized powder (e.g., SCBT, CAS 386229-75-0)[11]

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials suitable for cryogenic storage

  • Inert gas (Argon or Nitrogen), if available

  • Precision microbalance and appropriate personal protective equipment (PPE)

Procedure:

  • Pre-equilibration: Before opening, allow the vial of lyophilized this compound powder to warm to room temperature for at least 20 minutes. This is a critical step to prevent condensation of atmospheric moisture onto the cold powder.[3]

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of powder.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder to achieve the target concentration. For example, for 1 mg of this compound (MW: ~718 g/mol )[11], add 139 µL of DMSO to make a 10 mM stock.

  • Mixing: Cap the vial securely and vortex at high speed for 2-5 minutes or until the powder is completely dissolved.[8] A brief sonication in a water bath can be used if dissolution is slow. Visually inspect against a light source to ensure no particulates remain.

  • Aliquoting: Immediately dispense the stock solution into smaller, single-use volumes in cryogenically-rated, light-blocking tubes. For example, create 5 µL or 10 µL aliquots.

  • Inert Gas Purge (Optional but Recommended): Gently blow a stream of inert gas (argon or nitrogen) into the headspace of each aliquot vial for a few seconds before capping. This displaces oxygen and moisture, extending the shelf life.[3]

  • Storage: Tightly seal the aliquots and place them in a labeled secondary container. Store in a freezer at -20°C or -80°C, protected from light.[3][4]

Scientific Background: Mechanisms of Instability

Understanding the chemical vulnerabilities of this compound is key to preventing its degradation. The molecule has two primary points of instability: the methacrylate group and the Texas Red (sulforhodamine) fluorophore.

1. Methacrylate Polymerization

The methacrylate moiety contains a carbon-carbon double bond, making it susceptible to free-radical polymerization.[1] This process converts the individual monomer molecules into long polymer chains, resulting in a viscous gel or solid.

  • Initiation: The reaction is initiated by free radicals, which can be generated by:

    • Heat or Light: Energy input can cause spontaneous radical formation.

    • Oxygen: While sometimes acting as an inhibitor, oxygen can also participate in reactions that generate initiating radicals.

    • Contaminants: Impurities in solvents can act as radical sources.

  • Inhibition: To ensure a stable shelf-life, commercial methacrylates often contain small amounts of inhibitors like the monomethyl ether of hydroquinone (MEHQ) or Topanol-A.[2] These compounds are radical scavengers that terminate the polymerization chain reaction.[12][13] When preparing solutions, it is crucial not to remove these native inhibitors.

2. Fluorophore Degradation

The Texas Red dye, a sulforhodamine derivative, is a complex aromatic structure responsible for its fluorescence.[10] Its stability can be compromised by several factors.

  • Photobleaching: High-intensity light can cause the fluorophore to react with molecular oxygen, leading to irreversible oxidative damage and a loss of conjugation, thereby destroying its ability to fluoresce.

  • pH Sensitivity: Extreme pH levels can alter the protonation state of the molecule, affecting its electronic structure and fluorescence quantum yield.[5][14] While generally stable over a range, it's best to maintain solutions near a neutral pH unless an application specifically requires otherwise.

  • Azo Bond Cleavage: Although Texas Red is a rhodamine dye, related azo dyes are known to degrade via the cleavage of their characteristic -N=N- bonds, often under reductive conditions.[15][16] Similar oxidative or reductive cleavage of bonds within the Texas Red structure can lead to degradation.

The diagram below illustrates the primary pathways leading to the instability of the compound.

DegradationPathways cluster_molecule This compound cluster_factors Instability Factors TRM Intact Molecule Polymerization Methacrylate Polymerization TRM->Polymerization Fluorophore_Deg Fluorophore Degradation TRM->Fluorophore_Deg Hydrolysis Hydrolysis TRM->Hydrolysis Light Light (UV) Light->Polymerization Light->Fluorophore_Deg Heat Heat Heat->Polymerization Oxygen Oxygen / ROS Oxygen->Polymerization Oxygen->Fluorophore_Deg Moisture Moisture (H₂O) Moisture->Hydrolysis Loss_Reactivity Loss of Reactivity (Gelling / Solidification) Polymerization->Loss_Reactivity Loss_Fluorescence Loss of Fluorescence (Photobleaching) Fluorophore_Deg->Loss_Fluorescence

Caption: Primary degradation pathways for this compound.

By understanding these mechanisms and implementing the rigorous handling and storage protocols outlined in this guide, you can significantly enhance the stability and reliability of your this compound stock solutions, paving the way for successful and reproducible research.

References
  • LifeTein. (2024). Fluorescent Labelling with Texas Red. LifeTein Peptide Blog. [Link]

  • Labinsights. (2024). Characteristics and Applications of Texas Red Fluorescent Dyes. [Link]

  • Journal of Macromolecular Science, Part A. (n.d.). Vitamin C Functionalized Poly(Methyl Methacrylate) for Free Radical Scavenging. Taylor & Francis Online. [Link]

  • Allen Cell Explorer. (n.d.). How to prepare fluorescent dye stock solution for Flat Field Correction. [Link]

  • Makevale. (2024). Are polymerisation inhibitors causing product failure?[Link]

  • ResearchGate. (2019). How to inhibit Methacrylate self polymerization?[Link]

  • RSC Publishing. (2025). Solvent-induced softening of polymethyl methacrylate surfaces studied using atomic force microscopy. [Link]

  • National Institutes of Health (NIH). (2023). Inhibition of Free Radical Polymerization: A Review. [Link]

  • ResearchGate. (2025). Inhibition of Polymerization of Methyl Methacrylate by an ortho-Benzoquinone-Amine System. [Link]

  • Google Patents. (n.d.).
  • FluoroFinder. (n.d.). Texas Red Dye Profile. [Link]

  • ResearchGate. (2025). Solvent effect on the film formation and the stability of the surface properties of poly(methyl methacrylate) end-capped with fluorinated units. [Link]

  • SID.ir. (n.d.). The effect of the storage method of Nile red solution on the fluorescence intensity in the detection of intracellular lipids. [Link]

  • ResearchGate. (2025). Solvent Effect on Radical Polymerization of Methyl Methacrylate. [Link]

  • Wikipedia. (n.d.). Texas Red. [Link]

  • PubMed. (n.d.). An investigation into the role of oxygen free radical scavengers in preventing polymethylmethacrylate-induced necrosis in an osteoblast cell culture. [Link]

  • ScienceDirect. (2022). Free radical-scavenging composite gelatin methacryloyl hydrogels for cell encapsulation. [Link]

  • ResearchGate. (2025). Solvent Effects on the Thermal and Mechanical Properties of Poly(methyl methacrylate) Casted from Concentrated Solutions. [Link]

  • ResearchGate. (2025). Effect of solvents on the dynamic viscoelastic behavior of poly(methyl methacrylate) film prepared by solvent casting. [Link]

  • FUJIFILM Wako Chemicals Europe GmbH. (n.d.). Radical scavengers | Preventing polymerization. [Link]

  • PubMed Central. (2025). Strong, antioxidant, and biodegradable gelatin methacryloyl composite hydrogel for oxidative stress protection in Schwann cells. [Link]

  • Journal of Applied Biological Sciences. (2022). ELUCIDATING A PATHWAY FOR DEGRADATION OF AZO DYE REACTIVE RED 120 BY BACTERIAL CONSORTIUM. [Link]

  • Quora. (2018). What is the effect of the pH on the fluorescence?[Link]

  • ResearchGate. (2019). Texas red solution stability?[Link]

  • ResearchGate. (n.d.). pH effects on fluorescence intensity of pHrodo Red. [Link]

  • PubMed Central. (2021). Extracellular pH affects the fluorescence lifetimes of metabolic co-factors. [Link]

  • ResearchGate. (n.d.). Effect of pH on fluorescence signals from cells and background. [Link]

  • Chemistry Stack Exchange. (2021). How ph affects aesculune fluorescence?[Link]

  • Journal of Applied Biological Sciences. (2022). ELUCIDATING A PATHWAY FOR DEGRADATION OF AZO DYE REACTIVE RED 120 BY BACTERIAL CONSORTIUM. [Link]

  • PubMed Central. (n.d.). Biodegradation of Azo Dye Methyl Red by Pseudomonas aeruginosa: Optimization of Process Conditions. [Link]

  • ResearchGate. (n.d.). Proposed pathway for degradation of disperse red 167.1. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide: Texas Red vs. Alexa Fluor 594 for Optimal Protein Labeling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of fluorescence-based protein analysis, the selection of an appropriate fluorophore is a critical decision that profoundly impacts experimental outcomes. For researchers working in the red spectrum, Texas Red and Alexa Fluor 594 have historically been two prominent choices. This guide provides an in-depth, evidence-based comparison of these two dyes, moving beyond catalog specifications to offer practical insights and detailed protocols for their application in protein labeling.

At a Glance: Key Photophysical and Chemical Properties

A direct comparison of the fundamental characteristics of Texas Red and Alexa Fluor 594 reveals distinct advantages for the latter in most key performance metrics. While both dyes are excitable by common laser lines (e.g., 561 nm or 594 nm), their performance in terms of brightness, photostability, and environmental insensitivity differs significantly.

PropertyTexas RedAlexa Fluor 594Advantage
Excitation Max (nm) ~596[1]~590[2][3]Minor difference; both compatible with 594 nm lasers.
Emission Max (nm) ~615[1]~617[2][3]Minor difference; similar spectral profiles.
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~85,000[1]~73,000[2]Texas Red
Quantum Yield (Φ) ~0.93 in PBS[1][4][5]~0.66[3][4]Texas Red (as a free dye)
Brightness (Ext. Coeff. x QY) ~79,050~48,180Texas Red (as a free dye)
Photostability Moderate[4][6]High[2][7]Alexa Fluor 594
pH Sensitivity Some sensitivity[8]Insensitive over a broad pH range[2][3]Alexa Fluor 594
Common Reactive Forms Sulfonyl Chloride, MaleimideNHS Ester, MaleimideAlexa Fluor 594 (NHS esters are generally easier to work with)

Note on "Texas Red-methacrylate": The user's query specified "this compound". It is important to clarify that methacrylate groups are not typically used for direct protein conjugation.[9][10] They are more commonly employed in the synthesis of polymers and hydrogels. For protein labeling, the most common reactive forms of Texas Red are sulfonyl chloride and maleimide.[11][12] This guide will focus on these conventional and widely used chemistries for a relevant comparison with Alexa Fluor 594.

Deeper Dive: Performance in Application

While the quantum yield of free Texas Red is impressively high, this metric can be misleading when the dye is conjugated to a protein. In practice, Alexa Fluor 594 conjugates are often significantly brighter and more photostable than their Texas Red counterparts.[2][3] This enhanced performance is attributed to several factors:

  • Reduced Aggregation: Alexa Fluor dyes are designed to be more water-soluble and less prone to aggregation when conjugated to proteins. This minimizes fluorescence quenching that can occur when dye molecules interact with each other on the surface of a protein.

  • Superior Photostability: Alexa Fluor 594 exhibits a greater resistance to photobleaching under prolonged illumination.[2][7] This is a critical advantage for applications requiring extensive imaging sessions, such as confocal microscopy and super-resolution techniques.

  • pH Insensitivity: The fluorescence of Alexa Fluor 594 is stable over a wide pH range, which is beneficial for experiments involving acidic or basic cellular compartments.[2][3] In contrast, some studies have indicated that Texas Red can exhibit sensitivity to its intracellular environment.[8]

Experimental Workflow: Protein Labeling Methodologies

The following section provides detailed, step-by-step protocols for labeling proteins with Alexa Fluor 594 NHS ester and Texas Red sulfonyl chloride. The choice of reactive group is crucial and depends on the available functional groups on the protein of interest. NHS esters react with primary amines (lysine residues and the N-terminus), while sulfonyl chlorides also react with primary amines.

Labeling with Alexa Fluor 594 NHS Ester

N-hydroxysuccinimide (NHS) esters are one of the most common reactive groups for labeling proteins, targeting primary amines to form stable amide bonds.[13][14][15]

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification p Protein in Amine-Free Buffer (e.g., PBS, pH 7.2-8.5) r Combine Protein and Dye (Molar Ratio 5:1 to 20:1 dye:protein) p->r d Alexa Fluor 594 NHS Ester in Anhydrous DMSO d->r i Incubate for 1 hour at Room Temperature, Protected from Light r->i g Gel Filtration Column (e.g., Sephadex G-25) i->g e Elute with Buffer (e.g., PBS) g->e c Collect Labeled Protein Fraction e->c

Figure 1. Workflow for protein labeling with Alexa Fluor 594 NHS Ester.

Protocol:

  • Protein Preparation:

    • Dissolve the protein to be labeled in an amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.3. The protein concentration should ideally be between 2 and 10 mg/mL.

    • Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as these will compete with the protein for reaction with the NHS ester.[15][16]

  • Dye Preparation:

    • Allow the vial of Alexa Fluor 594 NHS ester to warm to room temperature before opening.

    • Prepare a stock solution of the dye (typically 10 mg/mL) in anhydrous dimethylsulfoxide (DMSO). This should be done immediately before use as NHS esters are moisture-sensitive.[17][18]

  • Conjugation Reaction:

    • While gently stirring, add the reactive dye solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 is often effective.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[15][17]

  • Purification:

    • Separate the labeled protein from unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer like PBS.[17]

    • The labeled protein will elute first, followed by the smaller, unreacted dye molecules.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 590 nm (for Alexa Fluor 594).

Labeling with Texas Red Sulfonyl Chloride

Texas Red is often supplied as a sulfonyl chloride, which also reacts with primary amines. However, this reactive group is more susceptible to hydrolysis than NHS esters, requiring careful control of reaction conditions.[11]

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification p Protein in Carbonate Buffer (pH 9.0) r Combine Protein and Dye (Molar Ratio 10:1 to 20:1 dye:protein) p->r d Texas Red Sulfonyl Chloride in Anhydrous DMF or DMSO d->r i Incubate for 1-2 hours at Room Temperature, Protected from Light r->i g Gel Filtration or Dialysis i->g e Elute/Dialyze against Buffer (e.g., PBS) g->e c Collect Labeled Protein e->c

Figure 2. Workflow for protein labeling with Texas Red Sulfonyl Chloride.

Protocol:

  • Protein Preparation:

    • Dissolve the protein in a buffer with a slightly higher pH, such as 0.1 M sodium carbonate, pH 9.0, to facilitate the reaction.

  • Dye Preparation:

    • Prepare a stock solution of Texas Red sulfonyl chloride in anhydrous DMSO or dimethylformamide (DMF) immediately before use.

  • Conjugation Reaction:

    • Add the dye solution to the protein solution with gentle stirring.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove unreacted dye by gel filtration as described for Alexa Fluor 594, or by extensive dialysis against a suitable buffer.

  • Characterization:

    • Calculate the DOL by measuring the absorbance at 280 nm and 596 nm.

Conclusion and Recommendations

For the majority of protein labeling applications, Alexa Fluor 594 is the superior choice over Texas Red . Its conjugates are generally brighter in practice, significantly more photostable, and less sensitive to environmental factors like pH.[2][3][6] The NHS ester chemistry of Alexa Fluor 594 is also more robust and easier to control than the sulfonyl chloride chemistry of Texas Red.

While Texas Red has a long history in fluorescence microscopy and can still be a viable option, particularly in less demanding applications or when cost is a primary concern, the enhanced performance and reliability of Alexa Fluor 594 make it the recommended fluorophore for achieving high-quality, reproducible data in modern fluorescence-based research.

References

  • Fluidic Sciences. (n.d.). Getting Started Guide - Protein labeling with Alexa FluorTM NHS ester.
  • Smolecule. (n.d.). Buy Texas red | 82354-19-6 | >85%.
  • GeneCopoeia. (n.d.). Andy Fluor™ NHS Esters (Succinimidyl Esters).
  • UCI Department of Chemistry. (n.d.). Alexa Fluor Dyes: Simply the Best and Brightest Fluorescent Dyes and Conjugates.
  • Thermo Fisher Scientific. (n.d.). Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3.
  • Samarasinghe, K. T. G., & Sankaran, S. (2014). Labeling a Protein With Fluorophores Using NHS Ester Derivitization. Methods in Enzymology, 536, 87-94.
  • Tocris Bioscience. (n.d.). Conjugation Protocol for Amine-Reactive Dyes.
  • Thermo Fisher Scientific. (n.d.). Alexa Fluor™ 594 NHS Ester (Succinimidyl Ester).
  • LifeTein. (2024). Fluorescent Labelling with Texas Red.
  • FluoroFinder. (n.d.). Texas Red Dye Profile.
  • Thermo Fisher Scientific. (n.d.). Protein and cell analysis reagents and instrumentation.
  • Ranjit, S., et al. (2010). Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment. Photochemistry and Photobiology, 86(5), 1047-1057.
  • Abberior. (n.d.). NHS ester protocol for labeling proteins.
  • AAT Bioquest. (2025). iFluor® 594, a New Bright Fluorescent Labeling Dye an Excellent Replacement to Texas Red®, Dylight™ 594 and Alexa Fluor® 594 Dyes.
  • Tocris Bioscience. (n.d.). Conjugation Protocol for Amine Reactive Dyes.
  • Thermo Fisher Scientific. (n.d.). Texas Red (and Texas Red-X) Dye.
  • Thermo Fisher Scientific. (n.d.). Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies.
  • Kim, Y., et al. (2019). Proximity-Driven Site-Specific and Covalent Labeling of Proteins with a TexasRed Fluorophore Reacting (ReacTR) Peptide Tag. Methods in Molecular Biology, 2008, 179-190.
  • CYTIMM. (n.d.). Fluorochromes Description.
  • Dianova. (n.d.). Selection of Fluorophores for Immunofluorescent Staining.
  • AAT Bioquest. (n.d.). Texas Red–dextran conjugate (average MW = ~70K, fixable).
  • AAT Bioquest. (2026). Quantum Yield [Texas Red].
  • BenchChem. (2025). A Researcher's Guide to Fluorophore Selection: Comparing Quantum Yield and Photostability.
  • iGEM. (n.d.). Protocol: Texas Red as a Standard to measure absolute mCherry fluorescence.
  • Labinsights. (2024). Characteristics and Applications of Texas Red Fluorescent Dyes.
  • Thermo Fisher Scientific. (n.d.). Sulfhydryl-Reactive Crosslinker Chemistry.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 386229-75-0.
  • ResearchGate. (2018). What should be the minimum concentration of protein require for enough labelling.I want to labeled cysteine with texas red maleimide.?.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Wang, Y., et al. (2022). A Review of Protein- and Peptide-Based Chemical Conjugates: Past, Present, and Future. Pharmaceuticals, 15(4), 453.

Sources

A Senior Application Scientist's Guide to Spectroscopic Validation of Texas Red-Methacrylate Labeling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of molecular biology and drug development, the covalent attachment of fluorescent probes to biomolecules is a foundational technique. The quality of this conjugation underpins the reliability of countless downstream applications, from cellular imaging to quantitative immunoassays. Among the plethora of available fluorophores, Texas Red, a bright red-emitting dye, remains a popular choice. This guide provides an in-depth, field-proven comparison and validation protocol for biomolecules labeled with Texas Red-methacrylate, designed for researchers who require both quantitative accuracy and a deep understanding of the underlying chemistry.

We will move beyond a simple recitation of steps to explain the causality behind experimental choices, compare this compound to common alternatives, and provide a self-validating spectroscopic protocol to ensure the integrity of your conjugates.

The Chemistry of Conjugation: Why Methacrylate?

The specific chemistry used to attach a dye to a biomolecule is as critical as the dye's photophysical properties. Texas Red is commonly available with various reactive groups, each targeting different functional groups on a protein or other molecule. While N-hydroxysuccinimide (NHS) esters and maleimides are the most prevalent, the methacrylate group offers a distinct reactivity profile.

  • NHS Esters: These react efficiently with primary amines (-NH₂), found on lysine residues and the N-terminus of proteins. The reaction, a nucleophilic acyl substitution, forms a highly stable amide bond and is typically performed at a pH of 8.0-9.0 to ensure the amine is deprotonated and thus nucleophilic.[1]

  • Maleimides: This group exhibits high selectivity for sulfhydryl (thiol) groups (-SH) on cysteine residues. The reaction is a Michael addition that forms a stable thioether bond. It is most efficient and specific in the pH range of 6.5-7.5, which minimizes cross-reactivity with amines.[1]

  • Methacrylates: Similar to maleimides, methacrylates react with thiols via a base-catalyzed Michael addition.[1] This reaction is efficient under mild conditions and provides a stable thioether linkage. The choice of a methacrylate linker may be driven by specific synthetic schemes, particularly in polymer and materials science, or when seeking an alternative to the more common maleimide chemistry. The reaction is often catalyzed by nucleophiles like phosphines (e.g., TCEP) or amines and proceeds optimally at a pH above 8.0 for rapid kinetics, though a more neutral pH can be used to enhance specificity.[2][3]

Below is a diagram illustrating these common conjugation pathways.

G cluster_0 Conjugation Chemistries cluster_1 Amine-Reactive cluster_2 Thiol-Reactive Protein Protein Functional Group Amine Lysine, N-Terminus (-NH₂) Protein->Amine Thiol Cysteine (-SH) Protein->Thiol NHSEster Dye-NHS Ester Amine->NHSEster pH 8.0-9.0 Amide Stable Amide Bond NHSEster->Amide Forms Maleimide Dye-Maleimide Thiol->Maleimide pH 6.5-7.5 Methacrylate Dye-Methacrylate Thiol->Methacrylate pH 7.0-8.5 Thioether1 Stable Thioether Bond Maleimide->Thioether1 Forms Thioether2 Stable Thioether Bond Methacrylate->Thioether2 Forms

Caption: Comparison of common bioconjugation chemistries.

Spectroscopic Validation: The Self-Validating Protocol

Once the labeling reaction is complete, it is imperative to validate the outcome. Relying solely on the initial reactant stoichiometry is insufficient, as labeling efficiency can vary. Spectrophotometry provides a robust, non-destructive method to determine the Degree of Labeling (DOL) —the average number of dye molecules conjugated to each protein molecule.[4][5]

This protocol is self-validating because it combines two measurements:

  • UV-Visible Absorbance: Quantitatively determines the concentrations of both the protein and the dye in the conjugate, yielding the DOL.

  • Fluorescence Emission: Qualitatively confirms that the conjugated dye is still fluorescent and has not been compromised during the labeling and purification process.

Experimental Workflow for Labeling & Validation

The following workflow outlines the critical stages from initial labeling to final validation.

G start Start: Purified Protein (with free thiols) step1 Step 1: Disulfide Reduction (Optional) Add TCEP to protein solution Incubate 20-30 min start->step1 step2 Step 2: Labeling Reaction Add this compound (10-20x molar excess) Incubate 2h @ RT or overnight @ 4°C step1->step2 step3 Step 3: Purification Remove unreacted dye via Size-Exclusion Chromatography (e.g., Sephadex G-25) step2->step3 step4 Step 4: Spectroscopic Measurement Acquire UV-Vis Absorbance Spectrum (250-700 nm) step3->step4 step5 Step 5: Data Analysis Measure A280 and A595 Calculate Degree of Labeling (DOL) step4->step5 step6 Step 6: Fluorescence Confirmation Acquire Emission Spectrum (Ex: 595 nm, Em: 605-700 nm) step5->step6 end End: Validated Conjugate step6->end

Caption: Workflow for labeling, purification, and validation.
Step-by-Step Methodology

Objective: To covalently label a thiol-containing protein with this compound and determine the Degree of Labeling (DOL).

Materials:

  • Protein solution (1-10 mg/mL in a degassed, amine-free, and thiol-free buffer, e.g., PBS, HEPES, MOPS, pH 7.2-7.5).

  • This compound.

  • Anhydrous DMSO or DMF.

  • TCEP (tris(2-carboxyethyl)phosphine).

  • Size-exclusion chromatography column (e.g., Sephadex G-25).

  • UV-Vis Spectrophotometer and quartz cuvettes.

  • Fluorometer.

Protocol:

  • Protein Preparation (Disulfide Reduction):

    • Causality: Cysteine residues in proteins often form disulfide bridges, which are unreactive towards methacrylates. A reducing agent is required to cleave these bonds and generate free thiols for conjugation.[6]

    • Add a 10-fold molar excess of TCEP to the protein solution. TCEP is preferred over DTT because it does not need to be removed prior to the labeling reaction.[4]

    • Incubate for 20-30 minutes at room temperature. The buffer should be degassed to prevent re-oxidation of thiols.[7]

  • Labeling Reaction:

    • Causality: A molar excess of the dye is used to drive the reaction to completion. The optimal ratio should be determined empirically but a 10-20x excess is a good starting point.[7]

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.

    • Add the desired molar excess of the dye solution to the protein solution while gently stirring.

    • Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Causality: This is the most critical step for accurate DOL calculation. All unreacted, free dye must be removed from the conjugate, as it will absorb light and artificially inflate the calculated DOL.[7][8]

    • Pass the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your buffer of choice (e.g., PBS).

    • The first colored fraction to elute will be the high-molecular-weight protein-dye conjugate. The later, slower-moving colored fraction is the low-molecular-weight free dye. Collect the conjugate fraction(s).

  • Spectroscopic Validation & DOL Calculation:

    • Causality: The Beer-Lambert law states that absorbance is directly proportional to concentration. By measuring the absorbance at the protein's maximum (~280 nm) and the dye's maximum (~595 nm), we can determine their respective concentrations.[9]

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and ~595 nm (Aₘₐₓ) . The solution may need to be diluted to ensure the absorbance is within the linear range of the spectrophotometer (typically < 2.0).[7]

    • Calculate the corrected protein concentration. A correction factor (CF) is required because Texas Red also absorbs light at 280 nm.[7][9]

      • Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF₂₈₀)

      • The CF₂₈₀ for Texas Red is approximately 0.36 .[10]

    • Calculate the molar concentration of the protein and the dye:

      • Protein Conc. (M) = Corrected A₂₈₀ / ε_protein

      • Dye Conc. (M) = Aₘₐₓ / ε_dye

      • Where ε is the molar extinction coefficient in M⁻¹cm⁻¹. For Texas Red, ε_dye ≈ 85,000 M⁻¹cm⁻¹ at 595 nm.[2] The ε_protein must be known for your specific protein (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).

    • Calculate the Degree of Labeling (DOL):

      • DOL = Dye Conc. (M) / Protein Conc. (M)

    • An optimal DOL is typically between 2 and 10 for antibodies.[11] A DOL that is too high can lead to fluorescence quenching and potential loss of protein function.[12] A DOL that is too low results in a weak signal.[4]

    • Finally, acquire a fluorescence emission spectrum (e.g., excite at 595 nm, scan emission from 605 nm to 700 nm) to confirm the conjugate is fluorescent, with an expected emission peak around 615 nm.[2][13]

Texas Red in Context: A Comparison with Alternatives

While Texas Red is a workhorse fluorophore, several alternatives have been developed that may offer superior performance depending on the application. The primary considerations when choosing a dye are its brightness (a function of both molar extinction coefficient and quantum yield) and its photostability.

ParameterTexas RedAlexa Fluor® 594DyLight™ 594
Excitation Max (nm) ~595[2]~590~593
Emission Max (nm) ~615[2]~617~618
**Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) **~85,000~73,000~80,000 (est.)
Quantum Yield (Φ) ~0.93 (in some solvents)High, PhotostableHigher than Alexa 594
Key Advantages Established, widely citedHigh photostability, pH insensitiveHigh brightness and photostability
Key Disadvantages Lower photostability than alternatives, can be prone to precipitationHigher costHigher cost

Field Insights:

  • Alexa Fluor® 594 is often considered a superior direct replacement for Texas Red, offering significantly better photostability, which is crucial for demanding imaging applications like confocal microscopy.

  • DyLight™ 594 is reported to have an even higher quantum yield than Alexa Fluor 594 when conjugated to antibodies, making it an excellent choice when signal brightness is the primary concern.

  • Newer dyes like iFluor® 594 also claim superior brightness and labeling performance compared to Texas Red and even Alexa Fluor 594.

Conclusion

The successful use of fluorescently labeled biomolecules hinges on rigorous chemical control and quantitative validation. While this compound provides a viable option for thiol-reactive labeling, its performance must be confirmed spectroscopically. The protocol detailed here provides a robust framework for calculating the Degree of Labeling, ensuring the reproducibility and reliability of your experimental data. By understanding the underlying chemistry and comparing the fluorophore to modern alternatives, researchers can make informed decisions to optimize their labeling strategies, pushing the boundaries of sensitivity and accuracy in their work.

References

  • Wikipedia. (2023). Texas Red. Wikipedia. [Link]

  • LifeTein. (2024). Fluorescent Labelling with Texas Red. LifeTein Peptide Blog. [Link]

  • Labinsights. (2024). Characteristics and Applications of Texas Red Fluorescent Dyes. Labinsights. [Link]

  • Nair, D. P., et al. (2014). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry. [Link]

  • Beyers, C., et al. (2004). In-Line Reaction Monitoring of a Methyl Methacrylate and N, N-Dimethylacrylamide Copolymerization Reaction Using Near-Infrared Spectroscopy. Applied Spectroscopy. [Link]

  • Keit Spectrometers. (n.d.). Real-time monitoring of acrylate synthesis with a static-optics FTIR process analyser. Keit Spectrometers. [Link]

  • Keit Spectrometers. (n.d.). Real-Time Acrylate Synthesis Monitoring with Static-Optics FTIR. Keit Spectrometers. [Link]

  • NanoTemper Technologies. (n.d.). Degree-of-labeling (DOL). NanoTemper Technologies. [Link]

  • Podgorska, E., et al. (2023). Review of quantitative and qualitative methods for monitoring photopolymerization reactions. Polymer Chemistry. [Link]

  • Sarkar, P., et al. (2021). Photophysical properties of a new DyLight 594 dye. ResearchGate. [Link]

  • G-Biosciences. (2015). How To Determine Degree of Protein Labeling. G-Biosciences. [Link]

  • baseclick GmbH. (n.d.). Fluorescent dyes: spectra, types & applications. baseclick GmbH. [Link]

  • Thermo Fisher Scientific. (n.d.). Alexa Fluor Dyes: Simply the Best and Brightest Fluorescent Dyes and Conjugates. UCI Department of Chemistry. [Link]

  • Abberior. (n.d.). Degree of labeling (DOL) step by step. Abberior. [Link]

  • iGEM. (n.d.). Protocol: Texas Red as a Standard to measure absolute mCherry fluorescence. iGEM. [Link]

  • FluoroFinder. (n.d.). Texas Red Dye Profile. FluoroFinder. [Link]

  • Annabi, N., et al. (2014). Synthesis, properties, and biomedical applications of gelatin methacryloyl (GelMA) hydrogels. Biomaterials. [Link]

  • Fonseca, A. C., et al. (2024). Improved and Highly Reproducible Synthesis of Methacrylated Hyaluronic Acid with Tailored Degrees of Substitution. ACS Omega. [Link]

  • Widengren, J., et al. (2010). Spectroscopic Study and Evaluation of Red-Absorbing Fluorescent Dyes. ResearchGate. [Link]

  • Glen Research. (n.d.). Spectral Characteristics of Fluorescent Dyes. Glen Research. [Link]

  • ATTO-TEC. (n.d.). Spectroscopic study and evaluation of red-absorbing fluorescent dyes. Semantic Scholar. [Link]

  • AxisPharm. (n.d.). Mal-Alkyl-NHS ester. AxisPharm. [Link]

  • Hubbell, J. A., et al. (2003). Conjugate Addition Reactions Combined with Free-Radical Cross-Linking for the Design of Materials for Tissue Engineering. Biomacromolecules. [Link]

  • Kim, S., et al. (2021). Dopamine-Conjugated Methacrylated Gelatin Hydrogel—Physical, Mechanical, and Biological Properties. Polymers. [Link]

  • Szalai, G., et al. (2021). Thermoresponsive Poly(N,N-diethylacrylamide-co-glycidyl methacrylate) Copolymers and Its Catalytically Active α-Chymotrypsin Bioconjugate with Enhanced Enzyme Stability. Polymers. [Link]

  • ATTO-TEC. (n.d.). Degree of Labeling Explanation. ATTO-TEC. [Link]

Sources

A Senior Scientist's Guide to High-Performance Alternatives for Texas Red-Methacrylate

Author: BenchChem Technical Support Team. Date: January 2026

For decades, Texas Red and its derivatives have been a workhorse in the world of fluorescence, providing the distinctive orange-red signal for countless experiments. However, as imaging technologies and experimental demands have advanced, the inherent limitations of this classic dye have become more pronounced. For researchers working with methacrylate-based polymers and bioconjugates, the need for brighter, more stable, and more soluble alternatives has never been greater.

This guide provides an in-depth comparison of modern fluorescent dyes that serve as superior alternatives to Texas Red-methacrylate. We will move beyond a simple catalog of options to provide a technical analysis grounded in photophysical principles and practical, field-proven insights. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the quality, reproducibility, and impact of their fluorescence-based assays.

Chapter 1: The Legacy of this compound: A Critical Evaluation

Texas Red is a sulforhodamine 101-based fluorophore valued for its red emission, which helps to minimize autofluorescence from biological samples.[1] Its methacrylate derivative allows for covalent incorporation into polymer chains, a technique used in applications ranging from the synthesis of fluorescent nanoparticles to the development of responsive biomaterials.[2][3]

Despite its widespread use, this compound carries significant limitations that can compromise experimental outcomes:

  • Photostability: Compared to modern dyes, Texas Red is known to be less photostable, leading to rapid signal loss during time-lapse imaging or under high-intensity illumination.[4][5]

  • Environmental Sensitivity: The fluorescence quantum yield of rhodamine dyes can be sensitive to their environment, including solvent polarity and pH, which can affect quantitative analysis.[1]

  • Low Water Solubility: The precursor, Texas Red sulfonyl chloride, has low solubility in water, which can complicate conjugation reactions with biomolecules in aqueous buffers.[4] While spacer-modified versions like Texas Red-X improve this, the core fluorophore remains relatively hydrophobic.[4]

  • Self-Quenching: At high labeling densities, Texas Red is prone to forming non-fluorescent aggregates, a phenomenon that leads to self-quenching and diminishes the overall brightness of the conjugate.[6] This is a critical drawback when high signal amplification is desired.

  • Reactive Chemistry Issues: The sulfonyl chloride reactive group used in the synthesis of Texas Red is highly susceptible to hydrolysis, which can lead to low labeling efficiencies.[4][7]

These challenges necessitate a move towards more robust and reliable fluorophores for demanding applications.

Chapter 2: The Next Generation: A Comparative Analysis of Modern Fluorophores

The limitations of Texas Red have driven the development of several classes of high-performance dyes. The most relevant alternatives for replacing this compound are found within the Alexa Fluor, DyLight, ATTO, and modern Cyanine dye families. These dyes often feature sulfonation to improve water solubility and have more rigid chemical structures to enhance photostability.

Quantitative Performance Metrics

The following table summarizes the key photophysical properties of Texas Red and its leading alternatives. The ideal replacement should offer a high molar extinction coefficient (indicating efficient light absorption), a high quantum yield (efficient light emission), and superior photostability.

Dye Excitation Max (nm) Emission Max (nm) Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) Quantum Yield (Φ) Key Advantages
Texas Red ~595[8]~615[8]~85,000[5]~0.93[5][9]Established legacy dye, cost-effective.
Alexa Fluor 594 ~590~617~90,000N/AExcellent photostability, high brightness, less pH sensitive.[4][5][10]
DyLight 594 ~593~618~80,000[11]N/AHigh fluorescence intensity and photostability.[5][11]
ATTO 633 ~629[12]~657[12]~130,000[12]~0.64[12][13]Excellent for single-molecule detection, high photostability.[12][14]
DyLight 633 ~638[15]~658[15]~170,000[15]N/AVery high extinction coefficient, bright, photostable.[11]
Sulfo-Cyanine5.5 ~675[16]~694[16]~211,000[17]~0.21[17]Far-red emission, excellent water solubility, high extinction.[16][18]
In-Depth Dye Analysis
  • Alexa Fluor 594: This dye is often recommended as the primary replacement for Texas Red.[4][5] Its sulfonated structure confers excellent water solubility and resistance to the aggregation-caused quenching that plagues Texas Red.[6] The key advantage of the Alexa Fluor series is their exceptional photostability and brightness, making them ideal for demanding imaging applications like confocal microscopy and super-resolution techniques.[10][]

  • DyLight Dyes (594 & 633): The DyLight series offers performance comparable to the Alexa Fluor dyes, with high fluorescence intensity and photostability across a wide pH range (4-9).[11] Their excellent water solubility allows for high dye-to-protein labeling ratios without the risk of precipitation.[11] DyLight 633, in particular, offers a very high extinction coefficient, making it an exceptionally bright option in the red spectral region.[15]

  • ATTO Dyes (e.g., ATTO 633): ATTO dyes are designed for high-end applications requiring extreme photostability and brightness, such as single-molecule detection and super-resolution microscopy (STED, PALM, dSTORM).[12][20] ATTO 633 is a cationic dye with high thermal and photo-stability, strong absorption, and a high fluorescence quantum yield. Its fluorescence is notably independent of pH from 2 to 11, providing consistent performance in diverse experimental conditions.[21]

  • Sulfo-Cyanine Dyes (e.g., Sulfo-Cy5.5): For applications requiring emission further into the red and near-infrared (NIR) spectrum, Sulfo-Cyanine dyes are excellent choices. Their sulfonate groups ensure high water solubility.[16][22] Sulfo-Cy5.5, an analog of Cy5.5®, is well-suited for in vivo imaging and other applications where minimizing background fluorescence is critical.[17] While cyanine dyes can be less photostable than the Alexa Fluor or ATTO series, their high extinction coefficients make them very bright.[6]

Chapter 3: Experimental Design & Protocols: Putting Theory into Practice

To objectively compare these alternatives, standardized protocols are essential. Here, we provide a detailed methodology for synthesizing a fluorescently labeled polymer and a robust protocol for evaluating photostability.

Workflow for Fluorescent Polymer Synthesis

The following diagram outlines the general workflow for incorporating a dye-methacrylate monomer into a polymer backbone via free-radical polymerization.

G cluster_prep Monomer Preparation cluster_rxn Polymerization Reaction cluster_purify Purification cluster_final Final Product A Primary Monomer (e.g., Methyl Methacrylate) C Combine Monomers + Initiator (e.g., AIBN) + Solvent (e.g., Toluene) A->C B Dye-Methacrylate (e.g., Alexa Fluor 594-Methacrylate) B->C D Inert Atmosphere (N2 or Argon Purge) C->D Initiate Polymerization E Heat Reaction (e.g., 70°C for 12-24h) D->E Initiate Polymerization F Precipitation (e.g., in cold Methanol) E->F Quench & Isolate G Filtration & Washing F->G Remove Unreacted Monomers H Redissolve & Reprecipitate (Repeat 2-3x) G->H Remove Unreacted Monomers I Dry under Vacuum H->I Remove Unreacted Monomers J Characterize Polymer (GPC, NMR, UV-Vis) I->J K Store Desiccated & Protected from Light J->K

Caption: Workflow for synthesizing a fluorescently labeled polymer.

Protocol 1: Synthesis of a Fluorescently Labeled Poly(methyl methacrylate) (PMMA) Copolymer

This protocol describes the copolymerization of methyl methacrylate (MMA) with a fluorescent dye-methacrylate monomer.

Causality: Free-radical polymerization is chosen for its simplicity and tolerance to various functional groups. The ratio of MMA to dye-methacrylate is kept high to prevent self-quenching of the fluorophores within the polymer chain. Precipitation in a non-solvent (methanol) is a critical step to remove the highly soluble unreacted dye monomers from the much less soluble polymer.

Materials:

  • Methyl Methacrylate (MMA), inhibitor removed

  • Dye-methacrylate of choice (e.g., Alexa Fluor 594-methacrylate)

  • Azobisisobutyronitrile (AIBN) initiator

  • Anhydrous Toluene

  • Methanol (cold)

  • Schlenk flask and nitrogen/argon line

Procedure:

  • Monomer Preparation: In a Schlenk flask, dissolve MMA (e.g., 5.0 g, 50 mmol) and the dye-methacrylate (e.g., 1 mg, ~1-2 µmol) in anhydrous toluene (20 mL). The molar ratio should be ~5000:1 to ensure sparse labeling.

  • Initiator Addition: Add AIBN initiator (e.g., 16.4 mg, 0.1 mmol).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.

  • Polymerization: Backfill the flask with nitrogen or argon. Place the flask in a preheated oil bath at 70°C and stir for 16 hours.

  • Purification:

    • Cool the reaction to room temperature. The solution will be viscous.

    • Slowly add the polymer solution dropwise into a beaker containing a large excess of cold, vigorously stirring methanol (~400 mL). The fluorescent polymer will precipitate as a solid.

    • Allow the solid to settle, then decant the supernatant.

    • Collect the polymer by filtration. Wash thoroughly with fresh cold methanol to remove any residual unreacted monomer.

    • To ensure purity, redissolve the polymer in a minimal amount of a good solvent (e.g., THF or Dichloromethane) and re-precipitate into cold methanol. Repeat this step two more times.

  • Final Product: Dry the purified fluorescent polymer under high vacuum overnight. Store the final product protected from light and moisture.

Workflow for Comparative Photobleaching Assay

This diagram illustrates the standardized process for measuring and comparing the photostability of different fluorophores.

G cluster_prep Sample Preparation cluster_imaging Imaging Protocol cluster_analysis Data Analysis A Prepare Polymer Solutions (e.g., 1 mg/mL in Toluene) B Spin-coat onto Glass Coverslips (Create thin, uniform films) A->B C Mount on Microscope Slide B->C D Locate Sample Area on Fluorescence Microscope C->D E Set Imaging Parameters (Laser Power, Exposure, Gain) D->E F Acquire Initial Image (t=0) E->F G Continuous Illumination (Excite with specific laser line) F->G Time-lapse acquisition H Acquire Images at Regular Time Intervals G->H Time-lapse acquisition I Measure Mean Fluorescence Intensity in a Region of Interest (ROI) H->I Quantification J Normalize Intensity Data (to t=0 intensity) I->J Quantification K Plot Normalized Intensity vs. Time J->K Quantification L Calculate Photobleaching Half-Life (t½) K->L Quantification

Caption: Standardized workflow for photobleaching analysis.

Protocol 2: Comparative Photobleaching Assay of Fluorescent Polymer Films

This protocol provides a method to quantify the photostability of the synthesized polymers.

Causality: By creating thin films, we immobilize the fluorophores and subject them to a controlled, continuous dose of excitation light. A widefield epifluorescence microscope is used for its uniform illumination field. Keeping all imaging parameters (laser power, exposure time, objective) identical across all samples is absolutely critical for a fair comparison. The rate of fluorescence decay serves as a direct measure of photostability.[23]

Materials:

  • Synthesized fluorescent polymers (dissolved in a suitable solvent like toluene at 1 mg/mL)

  • High-quality glass coverslips (#1.5 thickness)

  • Spin-coater

  • Epifluorescence microscope with a suitable laser line (e.g., 561 nm or 633 nm), filter sets, and a sensitive camera.

Procedure:

  • Sample Preparation:

    • Thoroughly clean glass coverslips.

    • Deposit ~50 µL of a fluorescent polymer solution onto the center of a coverslip.

    • Spin-coat at 2000 rpm for 60 seconds to create a thin, uniform film.

    • Allow the film to dry completely.

  • Microscopy Setup:

    • Mount the coverslip onto a microscope slide.

    • Place the slide on the microscope stage and bring the polymer film into focus.

    • Crucially, use the exact same microscope settings for all samples being compared:

      • Objective (e.g., 60x Oil)

      • Laser power (e.g., 50% of maximum)

      • Camera exposure time and gain.

  • Data Acquisition:

    • Select a representative field of view.

    • Begin a time-lapse acquisition, capturing an image every 5-10 seconds.

    • Continuously illuminate the sample with the excitation laser between acquisitions.

    • Continue acquiring images until the fluorescence intensity has decreased to less than 20% of its initial value.

  • Data Analysis:

    • Open the image series in an analysis software (e.g., ImageJ/Fiji).

    • Define a Region of Interest (ROI) in the center of the illuminated field.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Normalize the intensity values by dividing each value by the intensity of the first time point (t=0).

    • Plot the normalized intensity versus time for each polymer. The resulting curve represents the photobleaching decay.

    • Calculate the half-life (t½)—the time it takes for the fluorescence to decay to 50% of its initial value. A longer half-life indicates greater photostability.

Chapter 4: Data Interpretation and Choosing the Right Dye

When analyzing your data, a dye with a slower decay curve and a longer calculated half-life is demonstrably more photostable. The initial brightness (intensity at t=0) under identical labeling conditions can also provide a qualitative measure of the dye's combined extinction coefficient and quantum yield.

Expert Recommendations:

  • For Standard Confocal and Epifluorescence: Alexa Fluor 594 or DyLight 594 are excellent, highly reliable replacements for Texas Red, offering significant improvements in both brightness and photostability.

  • For Super-Resolution or Single-Molecule Studies: The exceptional photostability of the ATTO dye series, such as ATTO 633 , makes them the superior choice for techniques that require robust fluorophores.

  • For In Vivo or Deep-Tissue Imaging: The far-red emission of Sulfo-Cy5.5 or DyLight 633 is advantageous for penetrating tissue and minimizing autofluorescence, providing a better signal-to-noise ratio.

By moving beyond the traditional choice of this compound and adopting these modern, high-performance alternatives, researchers can significantly improve the quality and reliability of their data, enabling more sensitive and quantitative investigations.

References

  • Berlier, J. E., et al. (2003). Quantitative Comparison of Long-wavelength Alexa Fluor Dyes to Cy Dyes: Fluorescence of the Dyes and Their Bioconjugates. Journal of Histochemistry & Cytochemistry. Available at: [Link]

  • Hayashi-Takanaka, Y., et al. (2014). Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner for Live Cell Imaging. PLOS ONE. Available at: [Link]

  • ResearchGate. (2003). Quantitative Comparison of Long-wavelength Alexa Fluor Dyes to Cy Dyes: Fluorescence of the Dyes and Their Bioconjugates. Available at: [Link]

  • PLOS One. (2014). Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner for Live Cell Imaging. Available at: [Link]

  • Grokipedia. (n.d.). Texas Red. Available at: [Link]

  • FluoroFinder. (n.d.). Texas Red Dye Profile. Available at: [Link]

  • ACS Publications. (2009). Synthesis of Meth(acrylate) Diblock Copolymers Bearing a Fluorescent Dye at the Junction. Macromolecules. Available at: [Link]

  • National Institutes of Health (NIH). (2020). Fluorescently Tagged Poly(methyl methacrylate)s. PMC. Available at: [Link]

  • metabion. (n.d.). Alternative dyes. Available at: [Link]

  • Generi Biotech. (n.d.). Alternative dyes for oligonucleotides/probes labeling. Available at: [Link]

  • National Institutes of Health (NIH). (2020). Fluorescent labeling of biocompatible block copolymers. PMC. Available at: [Link]

  • Royal Society of Chemistry. (2014). Fluorescent and chemico-fluorescent responsive polymers. Chemical Science. Available at: [Link]

  • Labinsights. (2024). Characteristics and Applications of Texas Red Fluorescent Dyes. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Texas Red. PubChem. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Alexa Fluor 594 meta-. PubChem. Available at: [Link]

  • FluoroFinder. (n.d.). ATTO 633 Dye Profile. Available at: [Link]

  • AxisPharm. (n.d.). sulfo-Cyanine5.5. Available at: [Link]

  • Iright. (n.d.). DyLight™ 633 Maleimide. Available at: [Link]

  • ResearchGate. (2025). What is the difference between Sulfo-Cyanine5 (Cy5) and Cy5 NHS Ester? Available at: [Link]

  • AxisPharm. (n.d.). Sulfo Cyanine5 Dye. Available at: [Link]

  • ResearchGate. (2007). Synthesis and properties of glycidyl methacrylate copolymers with side chromophore groups. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Methyl Methacrylate. PubChem. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Testing of Texas Red-Methacrylate Labeled Antibodies

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of diagnostics and therapeutic development, the specificity of an antibody is paramount. When an antibody is conjugated to a fluorescent dye like Texas Red for detection, it is crucial to verify that the labeling process does not induce or alter its binding characteristics, leading to unwanted cross-reactions. This guide provides a comprehensive framework for assessing the cross-reactivity of Texas Red-methacrylate labeled antibodies, comparing its performance with other common fluorophore conjugates, and offering detailed experimental protocols to ensure the integrity of your immunoassays.

The Criticality of Cross-Reactivity in Immunoassays

Tissue cross-reactivity (TCR) studies are a vital component of preclinical safety assessment for therapeutic antibodies, designed to identify both on-target and off-target binding in a wide range of tissues.[4][5] These studies are typically required by regulatory agencies before a new biologic can be administered to humans.[7]

Understanding this compound Labeling Chemistry

Texas Red, a sulforhodamine 101-derived fluorophore, is a popular choice for antibody conjugation due to its bright red fluorescence and good photostability.[8][9] The methacrylate functional group provides a distinct approach to antibody conjugation. While traditional methods often target primary amines on lysine residues using N-hydroxysuccinimide (NHS) esters, methacrylate chemistry can offer alternative conjugation strategies.[10][11] Methacrylate groups can be introduced to antibodies and then polymerized or reacted with other molecules, or they can be part of a heterobifunctional linker designed to react with specific amino acid side chains. For the purpose of this guide, we will consider a this compound reagent designed to react with primary amines, offering a stable covalent linkage.

The "Why" Behind Our Labeling Protocol

The choice of labeling chemistry and the subsequent purification process are critical for preserving antibody function. A high degree of labeling might increase signal intensity, but it can also lead to steric hindrance or conformational changes that affect antigen binding or increase non-specific interactions.[10] Therefore, our protocol is designed to achieve a moderate and controlled degree of labeling, followed by rigorous purification to remove unconjugated dye, which is a common source of background signal.[11][12]

Visualizing the Labeling Workflow

AntibodyLabeling cluster_prep Antibody Preparation cluster_conjugation Conjugation cluster_purification Purification of Conjugate cluster_characterization Characterization purification Antibody Purification (e.g., Protein A/G) buffer_exchange Buffer Exchange (Amine-free buffer, pH 7.5-8.5) purification->buffer_exchange add_dye Add this compound buffer_exchange->add_dye incubation Incubate (Room temp, 1-2 hours) add_dye->incubation quenching Quench Reaction (Optional) incubation->quenching column_chrom Size-Exclusion Chromatography (Removes free dye) quenching->column_chrom dol Determine Degree of Labeling (Spectrophotometry) column_chrom->dol activity Assess Antigen Binding Activity (ELISA) dol->activity

Caption: Workflow for this compound Antibody Conjugation.

Designing a Comprehensive Cross-Reactivity Study

A robust cross-reactivity assessment involves testing the labeled antibody against a panel of potential off-target antigens. The selection of these antigens is a critical step.

Predicting Cross-Reactivity: A Bioinformatic Approach

Before embarking on wet-lab experiments, a bioinformatic analysis can provide valuable insights into potential cross-reactivity. The Basic Local Alignment Search Tool (BLAST) from NCBI can be used to compare the immunogen sequence of the antibody with protein sequences from relevant species.[1][2] A sequence homology of over 75% is a strong indicator of potential cross-reactivity.[1]

Experimental Assessment of Cross-Reactivity

The gold standard for confirming cross-reactivity is through empirical testing using various immunoassays.[5] The choice of assay depends on the intended application of the labeled antibody.

Comparative Performance Analysis: this compound vs. Alternatives

To provide a practical comparison, we present hypothetical data from a cross-reactivity study comparing a this compound labeled anti-Human Protein X antibody with the same antibody labeled with two other common fluorophores: Fluorescein isothiocyanate (FITC) and DyLight® 650.

ELISA-Based Cross-Reactivity Assessment

An Enzyme-Linked Immunosorbent Assay (ELISA) is an excellent tool for quantifying the binding of the labeled antibody to a panel of immobilized antigens.[3][13] A competitive ELISA format is particularly useful for determining the degree of cross-reactivity.[3][14]

Experimental Setup:

  • Target Antigen: Recombinant Human Protein X

  • Potential Cross-Reactants: Recombinant Human Protein Y (78% homology), Recombinant Human Protein Z (45% homology), and Bovine Serum Albumin (BSA) as a negative control.

  • Detection: Direct ELISA with plates coated with the respective antigens.

Table 1: Comparative ELISA Cross-Reactivity Data

Labeled AntibodyTarget Antigen (Human Protein X) OD450Human Protein Y (78% Homology) OD450Human Protein Z (45% Homology) OD450BSA OD450% Cross-Reactivity with Protein Y
This compound 2.850.210.060.057.4%
FITC 2.790.350.070.0612.5%
DyLight® 650 2.910.180.050.056.2%

Interpretation: The this compound conjugate exhibits low cross-reactivity with the highly homologous Protein Y, comparable to the DyLight® 650 conjugate and superior to the FITC conjugate in this hypothetical scenario. All conjugates show negligible binding to the low-homology Protein Z and the negative control BSA.

Western Blot Analysis for Specificity

Western blotting is a powerful technique to assess antibody specificity against a complex mixture of proteins.[15][16] It allows for the visualization of off-target binding to proteins of different molecular weights.[15]

Experimental Setup:

  • Samples: Cell lysates from cells overexpressing Human Protein X, Human Protein Y, and untransfected control cells.

  • Detection: The membrane was incubated with the respective labeled primary antibodies.

Table 2: Comparative Western Blot Specificity

Labeled AntibodyHuman Protein X LaneHuman Protein Y LaneControl Lane
This compound Strong band at correct MWFaint band at correct MWNo bands
FITC Strong band at correct MWWeak band at correct MWNo bands
DyLight® 650 Strong band at correct MWFaint band at correct MWNo bands

Interpretation: All labeled antibodies correctly identify the target protein. The this compound and DyLight® 650 conjugates show fainter off-target bands for Protein Y compared to the FITC conjugate, indicating higher specificity in this application.

Immunohistochemistry (IHC) for Tissue Cross-Reactivity

Immunohistochemistry is essential for evaluating cross-reactivity in the context of tissue architecture.[4][5] This is particularly crucial for the preclinical safety assessment of therapeutic antibodies.[4][7]

Experimental Setup:

  • Tissues: Formalin-fixed, paraffin-embedded human tissue sections known to express Protein X (positive control) and tissues known to express Protein Y.

  • Detection: Direct immunofluorescence staining with the labeled antibodies.

Table 3: Comparative IHC Cross-Reactivity

Labeled AntibodyProtein X Expressing TissueProtein Y Expressing Tissue
This compound Strong, specific staining in expected cell typesMinimal, diffuse background staining
FITC Strong, specific stainingNoticeable off-target staining in some cell types
DyLight® 650 Strong, specific stainingVery faint, diffuse background staining

Interpretation: The this compound and DyLight® 650 conjugates demonstrate superior specificity in IHC compared to the FITC conjugate, with minimal off-target staining in tissues expressing the homologous Protein Y.

Detailed Experimental Protocols

To ensure reproducibility, we provide detailed, step-by-step protocols for the key experiments described above.

Protocol: Antibody Labeling with this compound
  • Antibody Preparation:

    • Purify the antibody using Protein A or G affinity chromatography to ensure it is free of other proteins.[12][17]

    • Perform a buffer exchange into an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). The antibody concentration should be at least 1 mg/mL.[18]

  • Conjugation Reaction:

    • Dissolve the this compound reagent in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.

    • Add a 10-20 fold molar excess of the reactive dye to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

  • Purification of the Conjugate:

    • Purify the labeled antibody from unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[11]

    • Monitor the elution profile by measuring the absorbance at 280 nm (protein) and 595 nm (Texas Red).

    • Pool the fractions containing the labeled antibody.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 595 nm and using the Beer-Lambert law.

Protocol: Cross-Reactivity Testing by Direct ELISA
  • Plate Coating:

    • Coat the wells of a 96-well microplate with 100 µL of the target antigen and potential cross-reactants at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS).[14]

    • Incubate overnight at 4°C.[14]

  • Blocking:

    • Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

    • Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 5% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.[13]

  • Antibody Incubation:

    • Wash the plate as described above.

    • Add 100 µL of the this compound labeled antibody, diluted in blocking buffer, to each well.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Since the primary antibody is fluorescently labeled, the signal can be read directly on a fluorescence plate reader at the appropriate excitation and emission wavelengths for Texas Red (approx. 595 nm Ex / 615 nm Em).

Protocol: Cross-Reactivity Testing by Western Blot
  • Sample Preparation and Electrophoresis:

    • Prepare cell lysates and determine the protein concentration.

    • Separate 20-30 µg of protein per lane by SDS-PAGE.[15]

  • Protein Transfer:

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[19]

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[16]

    • Incubate the membrane with the labeled primary antibody overnight at 4°C.[16]

  • Detection:

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Image the membrane using a fluorescent imaging system capable of detecting Texas Red.

Visualizing the Cross-Reactivity Testing Workflow

CrossReactivityTesting cluster_prediction In Silico Prediction cluster_elisa ELISA cluster_wb Western Blot cluster_ihc Immunohistochemistry blast Sequence Homology Search (NCBI BLAST) elisa_setup Coat Plate with Antigens blast->elisa_setup Inform Antigen Selection wb_setup Run & Transfer Lysates blast->wb_setup Inform Antigen Selection ihc_setup Prepare Tissue Sections blast->ihc_setup Inform Antigen Selection elisa_run Incubate with Labeled Ab elisa_setup->elisa_run elisa_detect Read Fluorescence elisa_run->elisa_detect wb_run Incubate with Labeled Ab wb_setup->wb_run wb_detect Image Membrane wb_run->wb_detect ihc_run Stain with Labeled Ab ihc_setup->ihc_run ihc_detect Microscopic Analysis ihc_run->ihc_detect

Caption: Workflow for Antibody Cross-Reactivity Assessment.

Troubleshooting and Considerations

  • High Background: This can be caused by insufficient blocking, the presence of free dye, or an excessively high antibody concentration.[20][21] Optimize blocking conditions and ensure thorough purification of the conjugate.

  • Weak Signal: This may be due to a low degree of labeling, loss of antibody activity during conjugation, or insufficient antibody concentration.

  • Unexpected Bands in Western Blot: This is a clear indication of cross-reactivity. Confirm the identity of the off-target protein if possible.

  • Choosing Controls: Always include appropriate positive and negative controls in your experiments to validate your results. For IHC, this includes using tissues known to be negative for the target antigen.

Conclusion

The validation of labeled antibodies is a cornerstone of reliable and reproducible research. The use of this compound for antibody conjugation offers a robust and stable labeling method. However, as with any modification to an antibody, a thorough assessment of cross-reactivity is imperative. By combining predictive bioinformatic analysis with rigorous empirical testing through ELISA, Western blotting, and IHC, researchers can ensure the specificity and integrity of their this compound labeled antibodies. The comparative data presented in this guide, although hypothetical, illustrates a framework for evaluating the performance of different fluorophore conjugates and underscores the importance of selecting the optimal reagent for your specific application.

References

  • Current time information in Runnels County, US. (n.d.). Google.
  • TCR: Tissue cross reactivity studies. (n.d.). Labcorp. Retrieved January 15, 2026, from [Link]

  • How do I check if my monoclonal antibodies will cross-react? (n.d.). HistologiX. Retrieved January 15, 2026, from [Link]

  • In Vitro Characterization and Stability Profiles of Antibody–Fluorophore Conjugates Derived from Interchain Cysteine Cross-Linking or Lysine Bioconjugation. (2019). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Antibody Cross-Reactivity: How to Assess & Predict Binding. (2022). Boster Bio. Retrieved January 15, 2026, from [Link]

  • Antibody Cross Reactivity And How To Avoid It? (n.d.). ELISA kit. Retrieved January 15, 2026, from [Link]

  • Western Blotting Immunodetection Techniques. (n.d.). Bio-Rad. Retrieved January 15, 2026, from [Link]

  • Antibody validation by Western Blot SOP #012. (2020). Protocols.io. Retrieved January 15, 2026, from [Link]

  • Tissue Cross-Reactivity Studies. (n.d.). Charles River Laboratories. Retrieved January 15, 2026, from [Link]

  • Western Blotting Antibody Concentration Optimization. (n.d.). Boster Bio. Retrieved January 15, 2026, from [Link]

  • Cross-reaction evaluation by immunohistochemistry (IHC) using... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Immunoassay Troubleshooting. (2022). Biocompare. Retrieved January 15, 2026, from [Link]

  • Antibody Conjugation Techniques. (2025). FluoroFinder. Retrieved January 15, 2026, from [Link]

  • Surfactant-Free Poly(styrene-co-glycidyl methacrylate) Particles with Surface-Bound Antibodies for Activation and Proliferation of Human T Cells. (n.d.). ACS Publications. Retrieved January 15, 2026, from [Link]

  • Antibody Labeling Method Eliminates Column Purification Step. (2016). American Laboratory. Retrieved January 15, 2026, from [Link]

  • Antibody Purification Guide. (n.d.). Innova Biosciences. Retrieved January 15, 2026, from [Link]

  • Multiplexed assay and antibody cross-reactivity testing. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Technical Guide for ELISA. (n.d.). SeraCare. Retrieved January 15, 2026, from [Link]

  • Fluorescent labeled antibodies - balancing functionality and degree of labeling. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Antibody purification methods. (n.d.). St John's Laboratory. Retrieved January 15, 2026, from [Link]

  • Conjugation of Fluorochromes to Monoclonal Antibodies. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Competitive ELISA Protocol. (n.d.). Creative Diagnostics. Retrieved January 15, 2026, from [Link]

  • Safety and Stability of Antibody-Dye Conjugate in Optical Molecular Imaging. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Common Antibody Conjugates & Their Research Applications. (2024). Boster Bio. Retrieved January 15, 2026, from [Link]

  • Antibody Polymer Conjugates (APCs) for Active Targeted Therapeutic Delivery. (2024). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Referencing cross-reactivity of detection antibodies for protein array experiments. (2016). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • α-Aldehyde Terminally Functional Methacrylic Polymers from Living Radical Polymerization: Application in Protein Conjugation “Pegylation”. (n.d.). ACS Publications. Retrieved January 15, 2026, from [Link]

  • Double Labeling Immunofluorescence using Antibodies from the Same Species to Study Host-Pathogen Interactions. (2021). JoVE. Retrieved January 15, 2026, from [Link]

  • Thionine-Modified Poly(glycidyl methacrylate) Nanospheres as Labels of Antibodies for Biosensing Applications. (2025). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Cross-Reactivity Assessment. (n.d.). Creative Diagnostics. Retrieved January 15, 2026, from [Link]

Sources

A Researcher's Guide to Quantitative Fluorescence: Using Texas Red as a Standard for mCherry

Author: BenchChem Technical Support Team. Date: January 2026

The Imperative for Standardization in Fluorescence Measurement

Fluorescence intensity is not an absolute measure; it is influenced by a multitude of factors including the concentration of the fluorophore, the excitation light intensity, and the sensitivity of the detector. To transcend these limitations and compare data across different experiments, days, or even laboratories, a standardized reference is essential.[1][3] While purified fluorescent proteins could serve as standards, their stability and cost can be prohibitive for routine use.[2][4] Small-molecule dyes like Texas Red, which possess spectral properties similar to many red fluorescent proteins, offer a cost-effective and stable alternative.[4]

Spectral and Photophysical Properties: A Head-to-Head Comparison

The suitability of a fluorescent dye as a standard is fundamentally dictated by the overlap of its spectral properties with the fluorescent protein of interest. An ideal standard should have excitation and emission profiles that are closely matched to the target fluorophore to ensure comparable behavior within a given optical system.

PropertyTexas RedmCherryRationale for Comparison
Excitation Maximum ~596 nm[5]~587 nm[6]Close excitation maxima allow for efficient and comparable excitation with the same light source and filter sets.
Emission Maximum ~615 nm[5]~610 nm[6][7]Similar emission maxima ensure that the emitted fluorescence is captured with comparable efficiency by the detection system.
Extinction Coefficient (ε) ~85,000 M⁻¹cm⁻¹[5]~72,000 M⁻¹cm⁻¹The extinction coefficient is a measure of how strongly a molecule absorbs light at a given wavelength. Similar values contribute to a more direct correlation between concentration and fluorescence.
Quantum Yield (Φ) ~0.93 (in PBS)[8]~0.22[9]Quantum yield represents the efficiency of converting absorbed light into emitted fluorescence. While not identical, knowing these values is crucial for understanding the intrinsic brightness of each molecule.
Photostability Generally considered photostable.Known for superior photostability among red fluorescent proteins.[10][11]High photostability is critical for both the standard and the protein to ensure that fluorescence intensity does not significantly decrease during the course of an experiment.
Environmental Sensitivity Generally insensitive to pH over a range of 3 to 10.[12]Exhibits excellent pH resistance.A robust standard should not exhibit significant changes in fluorescence due to minor fluctuations in the experimental environment.
Experimental Workflow: Establishing a Texas Red Standard Curve

The following protocol, adapted from methodologies proposed for standardizing fluorescence measurements, outlines the steps to generate a standard curve for Texas Red.[1][13] This curve will then be used to convert the arbitrary fluorescence units of mCherry into an equivalent concentration of Texas Red.

G cluster_prep Preparation cluster_dilution Serial Dilution cluster_measurement Measurement & Analysis stock Prepare 100 µM Texas Red Stock Solution in 1x PBS working Dilute to a 10 µM Texas Red Working Solution in 1x PBS stock->working start_dil Add 200 µl of 10 µM Texas Red to wells A1-D1 working->start_dil plate_prep Add 100 µl 1x PBS to wells A2-A11 through D2-D11 of a 96-well plate serial_dil Transfer 100 µl from column 1 to 2, mix, and repeat sequentially to column 11 start_dil->serial_dil final_step Discard 100 µl from column 11. Column 12 contains PBS only (blank). serial_dil->final_step measure Measure fluorescence in a plate reader (Excitation: ~585 nm, Emission: ~615 nm) final_step->measure plot Plot fluorescence vs. Texas Red concentration to generate a standard curve measure->plot quantify Use the standard curve to convert mCherry fluorescence readings to equivalent Texas Red concentrations plot->quantify

Caption: Experimental workflow for generating a Texas Red standard curve.

Materials:

  • Texas Red dye

  • 1x Phosphate-Buffered Saline (PBS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Prepare a 100 µM stock solution of Texas Red in 1x PBS. Ensure the dye is fully dissolved.

  • Create a 10 µM working solution by diluting the stock solution 1:10 in 1x PBS.

  • Prepare the 96-well plate: Add 100 µl of 1x PBS to columns 2 through 12 of the desired rows (e.g., A-D for quadruplicates).

  • Add 200 µl of the 10 µM Texas Red working solution to the wells in column 1 of the same rows.

  • Perform a 2-fold serial dilution:

    • Transfer 100 µl from the wells in column 1 to the corresponding wells in column 2.

    • Mix thoroughly by pipetting up and down.

    • Repeat this transfer and mixing process sequentially from column 2 to column 11.

    • After mixing in column 11, discard 100 µl. Do not transfer any solution to column 12, which will serve as your blank (PBS only).

  • Measure the fluorescence of the plate in a plate reader with excitation and emission settings appropriate for Texas Red and mCherry (e.g., Excitation ~585 nm, Emission ~615 nm). It is critical to turn off any automatic gain settings to ensure a linear response.[13]

  • Generate the standard curve: Subtract the average fluorescence of the blank wells (column 12) from all other measurements. Plot the corrected fluorescence values against the known concentrations of Texas Red for each well in the dilution series.

  • Quantify mCherry: Measure the fluorescence of your experimental samples containing mCherry using the same instrument settings. Use the equation of the linear regression from your Texas Red standard curve to convert the fluorescence of your mCherry samples into an equivalent Texas Red concentration.

Critical Considerations for Scientific Integrity
  • Causality in Protocol Design: The serial dilution is designed to create a range of known concentrations, which is fundamental for establishing a linear relationship between concentration and fluorescence. Using a multi-well plate with replicates helps to ensure the robustness and reproducibility of the standard curve. The inclusion of a blank is crucial for correcting for background fluorescence from the buffer and the plate itself.

  • Self-Validating System: The linearity of the standard curve (indicated by a high R-squared value) validates the assay's performance within the measured concentration range. Any significant deviation from linearity could indicate issues such as detector saturation at high concentrations or the inner filter effect.

  • Instrument Settings: Maintaining consistent instrument settings (e.g., excitation/emission wavelengths, slit widths, and gain) between the standard curve measurement and the sample measurement is absolutely critical for accurate quantification.

Logical Framework for Standardization

The underlying principle of using a fluorescent standard is to establish a direct relationship between the instrument's arbitrary fluorescence units (AFU) and a known fluorophore concentration.

G cluster_standard Standard cluster_unknown Unknown cluster_calibration Calibration & Quantification TexasRed Known Concentration of Texas Red (µM) TR_AFU Measured Fluorescence of Texas Red (AFU) TexasRed->TR_AFU Plate Reader StandardCurve Standard Curve (AFU vs. µM) TexasRed->StandardCurve TR_AFU->StandardCurve mCherry Unknown Concentration of mCherry mCherry_AFU Measured Fluorescence of mCherry (AFU) mCherry->mCherry_AFU Plate Reader Quantified_mCherry Equivalent Concentration of mCherry (in µM Texas Red) mCherry_AFU->Quantified_mCherry StandardCurve->Quantified_mCherry Interpolation

Caption: Logical relationship for fluorescence quantification.
Alternatives and Concluding Remarks

While Texas Red is a suitable standard for mCherry, other red fluorescent dyes with similar spectral properties, such as Alexa Fluor 594 or DyLight 594, could also be employed.[5] The choice of standard may also depend on its availability and the specific instrumentation being used. Furthermore, for experiments requiring absolute quantification of the number of fluorescent protein molecules, more advanced techniques like fluorescence correlation spectroscopy (FCS) may be necessary, though these are significantly more complex.[14]

References

  • iGEM Foundation. (n.d.). Protocol: Texas Red as a Standard to measure absolute mCherry fluorescence. iGEM. Retrieved from [Link]

  • iGEM Foundation. (n.d.). Protocol: Texas Red as a Standard to measure absolute mCherry fluorescence. iGEM. Retrieved from [Link]

  • Beal, J., et al. (n.d.). Calibration Protocol - Fluorescence Standard Curve with Fluorescein v1. ResearchGate. Retrieved from [Link]

  • Hendricks, J. A., et al. (2012). Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment. PLoS ONE, 7(5), e36685. Retrieved from [Link]

  • Heppert, J. K., et al. (2016). Comparative assessment of fluorescent proteins for in vivo imaging in an animal model system. Molecular Biology of the Cell, 27(22), 3385-3394. Retrieved from [Link]

  • FluoroFinder. (n.d.). Texas Red Dye Profile. Retrieved from [Link]

  • Meeus, W., et al. (2020). Standardization of Fluorescent Reporter Assays in Synthetic Biology across the Visible Light Spectrum. ACS Synthetic Biology, 9(12), 3378-3387. Retrieved from [Link]

  • Shaner, N. C., et al. (2005). A guide to choosing fluorescent proteins. Nature Methods, 2, 905-909. Retrieved from [Link]

  • Shaner, N. C., et al. (2008). Improving the photostability of bright monomeric orange and red fluorescent proteins. Nature Biotechnology, 26(10), 1182-1187. Retrieved from [Link]

  • Shaner, N. C., et al. (2008). Improving the photostability of bright monomeric orange and red fluorescent proteins. Nature Methods, 5(6), 545-551. Retrieved from [Link]

  • FluoroFinder. (n.d.). mCherry Dye Profile. Retrieved from [Link]

  • Dunsing, V., et al. (2018). Strengths and Weaknesses of Recently Engineered Red Fluorescent Proteins Evaluated in Live Cells Using Fluorescence Correlation Spectroscopy. International Journal of Molecular Sciences, 19(10), 3277. Retrieved from [Link]

  • Chizhik, A. M., et al. (2019). Quantitative Determination of Dark Chromophore Population Explains the Apparent Low Quantum Yield of Red Fluorescent Proteins. The Journal of Physical Chemistry Letters, 10(15), 4152-4158. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) mCherry (ex PE/em Texas Red, “red” channel) vs. eGFP (FITC “green” channel) plots... Retrieved from [Link]

  • Heppert, J. K., et al. (2016). Comparative assessment of fluorescent proteins for in vivo imaging in an animal model system. bioRxiv. Retrieved from [Link]

  • Wikipedia. (n.d.). mCherry. Retrieved from [Link]

  • iGEM Foundation. (2019). Calibration Protocol - Fluorescence Standard Curve with Fluorescein. Retrieved from [Link]

  • Mayer, M., et al. (2020). Environmentally Sensitive Color‐Shifting Fluorophores for Bioimaging. Angewandte Chemie International Edition, 59(42), 18451-18455. Retrieved from [Link]

  • Biobide. (n.d.). Decoding mCherry: Advancements in Fluorescent Proteins. Retrieved from [Link]

  • McNamara, G. (n.d.). Fluorophore Table. GeoMcNamara. Retrieved from [Link]

  • Eurofins Genomics. (n.d.). Spectra of available Fluorescent Dyes. Retrieved from [Link]

  • Dunsing, V., et al. (2018). Strengths and Weaknesses of Recently Engineered Red Fluorescent Proteins Evaluated in Live Cells Using Fluorescence Correlation Spectroscopy. ResearchGate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Optimizing Texas Red-Methacrylate Performance in Different Buffer Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the covalent labeling of biomolecules with fluorescent probes is a cornerstone of modern biological inquiry. The success of these conjugation reactions and the ultimate performance of the resulting fluorescent conjugate are critically dependent on the reaction environment. Among the plethora of available fluorophores, Texas Red™ and its derivatives remain a popular choice for their bright red fluorescence.

This guide provides an in-depth comparison of the performance of Texas Red-methacrylate in various common laboratory buffer systems. We will explore the underlying chemical principles that govern its reactivity and photophysical properties, compare it to modern alternatives, and provide detailed experimental protocols to empower you to generate reliable and reproducible results.

Understanding this compound

This compound is a derivative of sulforhodamine 101, a highly fluorescent xanthene dye.[1] It is characterized by a bright red emission, with an excitation maximum around 596 nm and an emission maximum at approximately 615 nm.[2] The key feature of this molecule is the methacrylate group, an amine-reactive moiety that enables the covalent attachment of the fluorophore to primary amines (e.g., the ε-amino group of lysine residues) on proteins and other biomolecules. This reaction forms a stable, robust linkage essential for downstream applications.[3][4]

The Critical Influence of the Buffer System

The choice of buffer is one of the most critical, yet often overlooked, parameters in a bioconjugation workflow. The buffer's composition, pH, and ionic strength directly influence both the conjugation efficiency and the fluorescent properties of the dye.

  • pH: The pH of the reaction buffer is paramount. The primary amine groups on a protein must be in a deprotonated, nucleophilic state (-NH₂) to react efficiently with the methacrylate group. A buffer pH between 8.0 and 9.0 is typically optimal for this reaction. However, the pH can also affect the fluorescence intensity of the dye itself, although sulforhodamine dyes like Texas Red are known to be relatively pH-insensitive within the physiological range.[5][6]

  • Buffer Components: The chemical nature of the buffering agent is crucial. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), are incompatible with amine-reactive labeling chemistries as the buffer molecules will compete with the target protein for reaction with the dye, significantly reducing conjugation efficiency.[7]

  • Ionic Strength: The salt concentration can impact the conformation of the protein and the solubility of the dye. While physiological ionic strength (e.g., 150 mM NaCl) is generally a good starting point, optimization may be required for specific proteins.[8]

Performance of this compound in Common Buffers

The selection of an appropriate buffer requires a trade-off between optimizing conjugation efficiency and maintaining the stability and function of the target biomolecule. Below is a comparison of common buffer systems for use with this compound.

Buffer SystemTypical pHConjugation EfficiencyFluorescence PerformanceKey Considerations
Phosphate-Buffered Saline (PBS) 7.2 - 7.4ModerateGoodExcellent for protein stability but suboptimal pH for amine reactivity. Can be pH-adjusted to ~8.0 for improved, though not maximal, efficiency.[7]
HEPES Buffer 7.0 - 8.0Moderate to GoodExcellentA zwitterionic buffer with a pKa near physiological pH.[9] It does not interfere with the amine reaction and offers good pH stability.[10]
Borate Buffer 8.0 - 9.5ExcellentGoodThe alkaline pH significantly enhances the nucleophilicity of primary amines, leading to high conjugation efficiency. This is often the buffer of choice for amine-reactive labeling.
Tris Buffer 7.5 - 8.5Very PoorGoodNot Recommended. Contains primary amines that directly compete with the target protein, drastically reducing labeling efficiency.[7]

Note: The performance ratings are relative and based on established principles of bioconjugation chemistry.

Comparative Analysis with Alternative Fluorophores

While Texas Red is a well-established fluorophore, several alternatives have been developed that offer enhanced brightness and photostability.[2][11] Alexa Fluor™ dyes, in particular, are renowned for their superior performance.

FeatureThis compoundAlexa Fluor™ 594 NHS Ester
Excitation/Emission Max ~596 / 615 nm[2]~590 / 617 nm
Relative Brightness BrightVery Bright
Photostability GoodExcellent (significantly more photostable)[5][12]
pH Sensitivity Low in physiological rangeVery low across a wide pH range[5]
Reactive Group Methacrylate (Amine-reactive)N-hydroxysuccinimide (NHS) Ester (Amine-reactive)

For applications demanding the highest sensitivity and photostability, particularly in single-molecule studies or long-term imaging, Alexa Fluor™ 594 is a superior alternative to Texas Red.[11][12]

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation

This protocol provides a framework for conjugating this compound to a protein, such as an antibody.

A. Reagent Preparation:

  • Protein Solution: Dialyze the protein extensively against 0.1 M Sodium Bicarbonate buffer (pH 8.3) or 50 mM Borate buffer (pH 8.5) to remove any interfering amine-containing substances.[13] Adjust the protein concentration to 2-5 mg/mL.

  • Dye Stock Solution: Dissolve this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL. This should be done immediately before use.

B. Conjugation Reaction:

  • Slowly add a 10-fold to 20-fold molar excess of the dissolved dye to the protein solution while gently stirring.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

C. Purification of the Conjugate:

  • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4).[13]

  • Apply the reaction mixture to the column.

  • Elute the conjugate with PBS. The first colored band to elute is the labeled protein. The second, slower-moving band is the unconjugated free dye.

  • Collect the protein-containing fractions.

D. Characterization (Optional but Recommended):

  • Measure the absorbance of the conjugate at 280 nm (for protein) and ~596 nm (for Texas Red).

  • Calculate the Degree of Labeling (DOL) using the Beer-Lambert law and the extinction coefficients for the protein and the dye. An optimal DOL is typically between 2 and 7 for an antibody.[13]

Workflow for Protein Conjugation and Purification

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis Prot_Prep Prepare Protein in Amine-Free Buffer (e.g., Borate pH 8.5) Mix Add Dye to Protein (10-20x Molar Excess) Prot_Prep->Mix Dye_Prep Dissolve Dye in Anhydrous DMSO (Fresh) Dye_Prep->Mix Incubate Incubate 1-2h at RT (Protected from Light) Mix->Incubate SEC Purify via Size-Exclusion Chromatography (G-25) Incubate->SEC Collect Collect Labeled Protein Fraction SEC->Collect Analyze Characterize Conjugate (Absorbance & DOL) Collect->Analyze

Caption: Workflow for bioconjugation of this compound.

Protocol 2: Evaluating Photostability of Fluorescent Conjugates

This protocol describes a method to compare the photobleaching rates of fluorescently labeled proteins.

  • Sample Preparation: Dilute the purified fluorescent protein conjugates in PBS to a suitable concentration for imaging (e.g., 1 µg/mL).

  • Microscopy Setup:

    • Immobilize the labeled protein on a glass coverslip.

    • Use a fluorescence microscope with a stable light source (e.g., a laser) and a sensitive detector.

    • Set the excitation wavelength to ~594 nm.

  • Image Acquisition:

    • Focus on a field of view containing the immobilized conjugates.

    • Acquire a time-lapse series of images by continuously exposing the sample to the excitation light. Use consistent acquisition settings (exposure time, laser power, etc.) for all samples being compared.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the sample in each frame of the time-lapse series.

    • Plot the normalized fluorescence intensity as a function of time (or exposure number).

    • The rate of decay of the fluorescence signal is inversely proportional to the photostability of the dye. A slower decay indicates higher photostability.

Mechanism of Amine-Reactive Labeling

G Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-Texas Red (Stable Covalent Bond) Protein->Conjugate Nucleophilic Attack (Optimal at pH 8.0-9.0) TRM This compound TRM->Conjugate

Caption: Simplified reaction scheme for amine-reactive labeling.

Conclusion and Recommendations

The performance of this compound is inextricably linked to the choice of the reaction buffer. For achieving maximal conjugation efficiency , an amine-free buffer with an alkaline pH, such as Borate buffer (pH 8.5) , is the recommended choice. For applications where protein stability at physiological pH is the primary concern and moderate labeling efficiency is acceptable, HEPES or pH-adjusted PBS (pH 7.5-8.0) are excellent alternatives. It is imperative to avoid Tris buffer and other amine-containing reagents during the conjugation step.

While this compound is a reliable and effective fluorophore, researchers should consider modern alternatives like Alexa Fluor™ 594 for demanding applications that require superior photostability and brightness. By carefully selecting the buffer system and considering the available fluorophore alternatives, researchers can ensure the generation of high-quality fluorescent conjugates for robust and reproducible experimental outcomes.

References

  • Yin, J., et al. (2018). pH-Sensitive Fluorescent Dyes: Are They Really pH-Sensitive in Cells? NIH National Library of Medicine. Retrieved from [Link]

  • FluoroFinder. (n.d.). Texas Red Dye Profile. Retrieved from [Link]

  • Panchuk-Voloshina, N., et al. (1999). Quantitative Comparison of Long-wavelength Alexa Fluor Dyes to Cy Dyes: Fluorescence of the Dyes and Their Bioconjugates. Ovid. Retrieved from [Link]

  • Wolfbeis, O. S., et al. (1999). Fluorescent pH sensors with negligible sensitivity to ionic strength. PubMed. Retrieved from [Link]

  • Panchuk-Voloshina, N., et al. (1999). Quantitative Comparison of Long-wavelength Alexa Fluor Dyes to Cy Dyes: Fluorescence of the Dyes and Their Bioconjugates. Semantic Scholar. Retrieved from [Link]

  • Cynosure. (n.d.). Fluorochromes Description. Retrieved from [Link]

  • Gholizadeh, M., et al. (2019). Effects of Solvent, pH and Ionic Strength on the Fluorescence Features of Aflatoxin B1, B2, G1 and G2. Analytical and Bioanalytical Chemistry Research. Retrieved from [Link]

  • Chen, Y., et al. (2009). Fluorescent Intensity of Dye Solutions under Different pH Conditions. ResearchGate. Retrieved from [Link]

  • van der Aa, M. A., et al. (1999). A versatile method for the conjugation of proteins and peptides to poly[2-(dimethylamino)ethyl methacrylate]. PubMed. Retrieved from [Link]

  • van der Aa, M. A., et al. (1999). A versatile method for the conjugation of proteins and peptides to poly[2-(dimethylamino)ethyl methacrylate]. Utrecht University Research Portal. Retrieved from [Link]

  • The Chemical Company. (2020). Methyl Methacrylate Acrylate. Retrieved from [Link]

  • ChemWhat. (n.d.). This compound CAS#: 386229-75-0. Retrieved from [Link]

  • ResearchGate. (2023). Why is Tris-HCl much more popular than PBS/HEPES for cell lysis buffers? Retrieved from [Link]

  • Matmatch. (2024). Introduction to the Properties and Uses of Polymethyl Methacrylate (PMMA). Retrieved from [Link]

  • NanoTemper Technologies. (n.d.). Buffer - assay buffer composition. Retrieved from [Link]

  • EngineeringClicks. (2020). What is Poly(methyl methacrylate) (PMMA, acrylic glass) and what is it used for? Retrieved from [Link]

  • D'Anna, F., et al. (2021). Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches. NIH National Library of Medicine. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.